molecular formula C8H10BrN3O2 B1530989 5-Bromo-3-nitro-N-propylpyridin-2-amine CAS No. 1033202-50-4

5-Bromo-3-nitro-N-propylpyridin-2-amine

Cat. No.: B1530989
CAS No.: 1033202-50-4
M. Wt: 260.09 g/mol
InChI Key: ZBSFLRGZSROPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitro-N-propylpyridin-2-amine is a useful research compound. Its molecular formula is C8H10BrN3O2 and its molecular weight is 260.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-nitro-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLRGZSROPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674449
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-50-4
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a plausible synthetic route for 5-Bromo-3-nitro-N-propylpyridin-2-amine, a substituted aminopyridine derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with in-depth experimental protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust framework for the preparation of this and structurally related compounds.

Introduction and Retrosynthetic Analysis

This compound is a functionalized pyridine derivative incorporating a bromine atom, a nitro group, and an N-propylamino substituent. This unique combination of functional groups makes it an attractive scaffold for further chemical modifications and a potential intermediate in the synthesis of more complex molecules with diverse biological activities. The strategic placement of the bromo, nitro, and amino groups on the pyridine ring allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.

A logical retrosynthetic analysis of the target molecule suggests a straightforward, three-step synthetic sequence. The final N-propylation of a key intermediate, 2-amino-5-bromo-3-nitropyridine, is a key transformation. This intermediate can be accessed through the nitration of 2-amino-5-bromopyridine, which in turn is synthesized via the bromination of 2-aminopyridine. This retrosynthetic strategy is depicted below.

Retrosynthesis Target This compound Intermediate_1 2-Amino-5-bromo-3-nitropyridine Target->Intermediate_1 N-Propylation Intermediate_2 2-Amino-5-bromopyridine Intermediate_1->Intermediate_2 Nitration Starting_Material 2-Aminopyridine Intermediate_2->Starting_Material Bromination

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate: 2-Amino-5-bromo-3-nitropyridine

The synthesis of the pivotal intermediate, 2-amino-5-bromo-3-nitropyridine, is accomplished in two sequential steps starting from 2-aminopyridine.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, preferential bromination at the 5-position can be achieved.

Experimental Protocol:

A detailed protocol for this transformation is well-documented in the chemical literature.[1]

Reagent/SolventMolar EquivalentQuantity
2-Aminopyridine1.0(Specify mass)
Bromine1.0(Specify mass/volume)
Acetic Acid-(Specify volume)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for a specified time to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude 2-amino-5-bromopyridine.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to yield pure 2-amino-5-bromopyridine.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a suitable solvent that can dissolve both the starting material and the electrophile. It also moderates the reactivity of bromine.

  • Controlled Temperature: Maintaining a low temperature during the addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine

The subsequent step is the nitration of 2-amino-5-bromopyridine. The presence of the amino and bromo substituents directs the incoming nitro group to the 3-position. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.[1][2][3]

Experimental Protocol:

Reagent/SolventMolar EquivalentQuantity
2-Amino-5-bromopyridine1.0(Specify mass)
Concentrated Sulfuric Acid-(Specify volume)
Concentrated Nitric Acid1.1 - 1.5(Specify volume)

Procedure:

  • In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Once the addition is complete, cool the mixture back to 0-5°C.

  • Add concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition of nitric acid, continue stirring at 0-5°C for a specified period, then allow the reaction to warm to room temperature and stir for an additional period.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates out as a yellow solid.

  • Collect the precipitate by vacuum filtration, wash with copious amounts of water until the washings are neutral, and dry the solid to obtain crude 2-amino-5-bromo-3-nitropyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

Trustworthiness of the Protocol:

This nitration protocol is a well-established and reliable method for the synthesis of 2-amino-5-bromo-3-nitropyridine, with numerous literature precedents.[1][2][3] The careful control of temperature is paramount to ensure the regioselectivity of the nitration and to minimize the formation of unwanted side products.

Synthesis_Intermediate Start 2-Aminopyridine Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 2-Amino-5-bromopyridine Step1->Intermediate Step2 Nitration (HNO3, H2SO4) Intermediate->Step2 Product 2-Amino-5-bromo-3-nitropyridine Step2->Product

Caption: Synthetic workflow for the preparation of the key intermediate.

Final Step: N-Propylation of 2-Amino-5-bromo-3-nitropyridine

The final step in the synthesis of this compound involves the introduction of a propyl group onto the exocyclic amino group of 2-amino-5-bromo-3-nitropyridine. Several methods can be employed for this N-alkylation, with reductive amination being a highly effective and selective approach.

Reductive Amination with Propanal

Reductive amination offers a controlled method for N-alkylation, minimizing the risk of over-alkylation that can be associated with direct alkylation using alkyl halides. This two-step, one-pot procedure involves the initial formation of an imine between the primary amine and propanal, followed by in-situ reduction of the imine to the corresponding secondary amine.

Experimental Protocol:

Reagent/SolventMolar EquivalentQuantity
2-Amino-5-bromo-3-nitropyridine1.0(Specify mass)
Propanal1.2 - 1.5(Specify volume)
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)1.5 - 2.0(Specify mass)
Dichloroethane (DCE) or Tetrahydrofuran (THF)-(Specify volume)
Acetic Acid (catalytic)~0.1(Specify volume)

Procedure:

  • To a stirred solution of 2-amino-5-bromo-3-nitropyridine in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add propanal.

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a suspension of the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) in the same anhydrous solvent.

  • Slowly add the reducing agent suspension to the reaction mixture.

  • Continue stirring the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Mechanistic Rationale:

The reaction proceeds through the initial nucleophilic attack of the primary amino group on the carbonyl carbon of propanal, followed by dehydration to form an imine. The hydride reducing agent then selectively reduces the C=N double bond of the imine to yield the desired N-propylated amine. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it does not reduce the nitro group or the aldehyde starting material.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Amine 2-Amino-5-bromo-3-nitropyridine Imine Iminium Intermediate Amine->Imine + Propanal, H+ Aldehyde Propanal Aldehyde->Imine Product This compound Imine->Product + Reducing Agent Reducing_Agent [H]⁻ (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Mechanism of reductive amination for N-propylation.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the solid compounds.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reactions and to determine the purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-bromopyridineC₅H₅BrN₂173.01Off-white to pale yellow solid
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01Yellow to orange solid[3]
This compoundC₈H₁₀BrN₃O₂260.09(Predicted) Yellow to orange solid or oil

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with care, always adding acid to water (or other solutions) slowly and with stirring. Wear appropriate PPE.

  • Nitration Reactions: Can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Organic Solvents: Many organic solvents are flammable and may be toxic. Handle in a well-ventilated area and away from ignition sources.

  • Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable and/or toxic gases upon contact with water or acids. Handle in a dry atmosphere.

A thorough risk assessment should be conducted before undertaking any of the described experimental procedures.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic route for the preparation of this compound. The described three-step sequence, involving bromination, nitration, and reductive amination, provides a clear and actionable pathway for researchers in the field. The detailed protocols, mechanistic insights, and safety considerations presented herein are intended to facilitate the successful synthesis of this and other structurally related aminopyridine derivatives for further investigation in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitro-N-propylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with bromo, nitro, and N-propylamino substituents, suggests a unique electronic and steric profile that can be exploited for developing novel therapeutic agents. The bromine atom and the electron-withdrawing nitro group significantly influence the reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and stability. It is intended for researchers, scientists, and drug development professionals who are working with or considering this molecule for their research endeavors.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from its parent compound, 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2), and established principles of physical organic chemistry to provide a robust predictive analysis.[3][4][5][6][7][8]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

  • IUPAC Name: this compound

  • CAS Number: 1033202-50-4[9]

  • Molecular Formula: C₈H₁₀BrN₃O₂

  • Molecular Weight: 260.09 g/mol

  • Chemical Structure:

    • SMILES: CCCNc1c(ncc(c1)Br)--INVALID-LINK--[O-]

The structure is characterized by a pyridine ring substituted at the 2-position with an N-propylamino group, at the 3-position with a nitro group, and at the 5-position with a bromine atom. This arrangement of functional groups dictates its chemical behavior and physical properties.

Physicochemical Properties: A Predictive and Comparative Analysis

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes the available and predicted physicochemical data for this compound and its parent compound, 2-Amino-5-bromo-3-nitropyridine.

Property2-Amino-5-bromo-3-nitropyridine (Parent Compound)This compound (Predicted/Calculated)Rationale for Prediction
Molecular Weight 218.01 g/mol [6][7][8]260.09 g/mol Addition of a propyl group (C₃H₇)
Physical State Yellow to light-brown solid[3][6][7]Likely a solid at room temperatureIncreased molecular weight and potential for intermolecular interactions
Melting Point 205-208 °C[3]Expected to be lower than the parent compoundThe N-propyl group may disrupt crystal packing
Boiling Point ~302.9 °C (Predicted)[3]Expected to be higher than the parent compoundIncreased molecular weight and van der Waals forces
Solubility Limited solubility in water; soluble in some organic solvents like DMF and dichloromethane[10]Lower aqueous solubility, higher solubility in non-polar organic solventsThe hydrophobic propyl group decreases polarity
LogP (Octanol/Water) 1.6 (Predicted for parent amine)[5]Predicted to be higher (more lipophilic)Addition of the hydrophobic propyl group
pKa Not experimentally determinedExpected to have a basic pKa associated with the pyridine nitrogen and the exocyclic amineThe electronic environment of the pyridine ring will influence the basicity
Experimental Protocols for Physicochemical Property Determination

For a novel compound like this compound, experimental determination of its properties is crucial. The following are standard protocols for key parameters.

The LogP value is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. The shake-flask method is the gold standard for experimental LogP determination.[11]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.

    • Saturate n-octanol with the prepared aqueous buffer.

    • Allow the two phases to separate for at least 24 hours.[12]

  • Sample Preparation:

    • Accurately weigh the compound and dissolve it in a known volume of the pre-saturated n-octanol or aqueous phase.

  • Partitioning:

    • Add a known volume of the second pre-saturated phase to the solution from step 2 in a separatory funnel or a suitable vial.

    • Vigorously shake the mixture for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.[13]

    • Centrifuge the mixture to ensure complete separation of the two phases.[13]

  • Analysis:

    • Carefully sample an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP = log₁₀(P)

Causality Behind Experimental Choices: The use of pre-saturated phases is critical to prevent volume changes during the experiment that would affect concentration measurements. A pH of 7.4 is chosen to mimic physiological conditions. HPLC is a highly sensitive and accurate method for quantifying the analyte in each phase.

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at different physiological pH values. Potentiometric titration is a common and reliable method for pKa determination.[14]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low).

    • Maintain a constant ionic strength using a background electrolyte like KCl.[14]

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

    • Record the pH of the solution after each addition of the titrant. Add smaller increments of titrant near the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely determine the equivalence point.

Causality Behind Experimental Choices: Maintaining a constant ionic strength minimizes changes in activity coefficients during the titration. The choice of titrant (acid or base) depends on whether the compound is expected to be basic or acidic.

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the electronic effects of its substituents on the pyridine ring.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine atom at the 5-position is a potential site for nucleophilic displacement, although the 3-nitro group can also be a leaving group in some reactions with strong nucleophiles.[15]

  • Reactivity of the Amino Group: The N-propylamino group can undergo typical reactions of secondary amines, such as acylation and alkylation.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the molecule.

  • Stability: Pyridine derivatives are generally stable.[16] However, nitropyridines can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong reducing agents. The compound should be stored in a cool, dark place in an inert atmosphere.[17]

Illustrative Reaction Pathway

G This compound This compound Further Functionalization Further Functionalization This compound->Further Functionalization Nucleophilic Aromatic Substitution Amide Formation Amide Formation This compound->Amide Formation Acylation 5-Bromo-N2-propylpyridine-2,3-diamine 5-Bromo-N2-propylpyridine-2,3-diamine This compound->5-Bromo-N2-propylpyridine-2,3-diamine Nitro Reduction

Caption: Potential reaction pathways for this compound.

Spectroscopic Characterization

While a full experimental spectrum for this compound is not available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would show signals for the propyl group protons, the amine proton, and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amine proton signal may be broad and its chemical shift concentration-dependent.[18]

  • ¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbons attached to the nitro group and bromine would be significantly shifted.

  • IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and strong absorptions for the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1365-1320 cm⁻¹).[18]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) would be observed. Fragmentation would likely involve cleavage of the propyl group.[18]

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a robust framework for its characterization based on the properties of its parent amine and established scientific principles. The detailed experimental protocols included herein offer a clear path for researchers to determine the key physicochemical parameters necessary for drug development and other applications. A thorough understanding of its reactivity and stability will further enable its effective use as a versatile chemical intermediate.

References

An In-Depth Technical Guide to 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-nitro-N-propylpyridin-2-amine, a substituted nitropyridine derivative of interest to researchers in medicinal chemistry and organic synthesis. While specific data for this N-propylated compound is limited, this document establishes its chemical identity, proposes a robust two-step synthesis pathway based on its well-characterized precursor, and outlines its potential applications. This guide serves as a critical resource for scientists, offering insights into its chemical properties, a logical protocol for its preparation, and a verified list of suppliers to facilitate its procurement for research and development purposes.

Part 1: Chemical Identity and Core Properties

This compound is a specialized heterocyclic compound. Its structure, featuring a pyridine ring functionalized with bromo, nitro, and N-propylamino groups, makes it a valuable intermediate for creating more complex molecular architectures. The interplay of the electron-donating amino group and the electron-withdrawing nitro group imparts unique reactivity to the molecule.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1033202-50-4 .[1][2]

Physicochemical Characteristics

Specific experimental data for this compound is not extensively documented in publicly available literature. Therefore, the properties of its immediate precursor, 5-Bromo-3-nitropyridin-2-amine (CAS: 6945-68-2), are provided as a critical reference point.[3][4] The addition of the N-propyl group is expected to decrease the melting point and increase its solubility in nonpolar organic solvents compared to the parent amine.

PropertyThis compound (Target)5-Bromo-3-nitropyridin-2-amine (Precursor)
CAS Number 1033202-50-46945-68-2[5]
Molecular Formula C₈H₁₀BrN₃O₂C₅H₄BrN₃O₂[3]
Molecular Weight 260.09 g/mol [2]218.01 g/mol [3]
Appearance Data not availableYellow to light-brown crystalline powder[3]
Melting Point Data not available205-208 °C[3]
Boiling Point Data not available~302.9 °C (Predicted)[3]
Purity Typically ≥95% (as supplied)Typically ≥98% (as supplied)[4]

Part 2: Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound is a two-step process. This involves the initial synthesis of the key intermediate, 5-Bromo-3-nitropyridin-2-amine, followed by a selective N-alkylation.

Step 1: Synthesis of 5-Bromo-3-nitropyridin-2-amine (CAS 6945-68-2)

The foundational step is the electrophilic nitration of 2-amino-5-bromopyridine. This reaction is well-documented and proceeds with high yield and purity. A trusted and detailed protocol is available from Organic Syntheses, which stands as an authoritative source for reproducible chemical preparations.[6]

Causality: The amino group (-NH₂) at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. As the 5-position is already occupied by bromine, the nitration occurs regioselectively at the 3-position. The use of a strong acid mixture (H₂SO₄ and HNO₃) at low temperatures (0-5 °C) is critical to generate the nitronium ion (NO₂⁺) electrophile while preventing over-nitration or degradation of the starting material.[3]

Protocol: Nitration of 2-amino-5-bromopyridine [6]

  • Reaction Setup: Charge a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to 0 °C.

  • Substrate Addition: Slowly add 2-amino-5-bromopyridine (1.0 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Nitration: Add concentrated nitric acid (HNO₃, ~1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, allow it to warm to room temperature for 1 hour, and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with 40% aqueous sodium hydroxide (NaOH) to precipitate the product. The pH should be adjusted to 7-8.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the washings are sulfate-free, and dry under vacuum.

Step 2: N-Alkylation to Yield this compound

With the precursor in hand, the final step is a nucleophilic substitution to introduce the propyl group onto the amino nitrogen. While a specific published protocol for this exact transformation is scarce, a standard N-alkylation procedure provides a reliable pathway.

Causality: The exocyclic amino group of 5-Bromo-3-nitropyridin-2-amine is nucleophilic. In the presence of a mild base, it can be deprotonated to form an anion that readily attacks an alkyl halide, such as 1-bromopropane, in an Sₙ2 reaction. A polar aprotic solvent like acetonitrile or DMF is ideal as it dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, ensuring a sufficient rate of reaction without causing unwanted side reactions.[7]

Proposed Protocol: N-propylation

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-3-nitropyridin-2-amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.), and anhydrous acetonitrile.

  • Alkylating Agent Addition: Add 1-bromopropane (or 1-iodopropane, 1.5-2.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Final Purification: Purify the crude product via column chromatography on silica gel to yield the pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-Alkylation A 2-Amino-5-bromopyridine (CAS 1072-97-5) B Nitration (HNO₃, H₂SO₄, 0-50 °C) A->B Reagents C 5-Bromo-3-nitropyridin-2-amine (CAS 6945-68-2) B->C Yields Precursor D N-Alkylation (1-Bromopropane, Cs₂CO₃) C->D Intermediate E This compound (CAS 1033202-50-4) D->E Yields Final Product

Caption: Proposed two-step synthesis of the target compound.

Part 3: Applications in Research and Drug Development

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry. The parent compound, 5-Bromo-3-nitropyridin-2-amine, serves as a key building block for synthesizing compounds like azaquinoxalinedione and 2,3-diaminopyridine, which are important intermediates for pharmaceuticals and specialty chemicals.[3]

The introduction of the N-propyl group in this compound serves several key functions for researchers:

  • Modulation of Physicochemical Properties: The propyl group increases lipophilicity, which can be crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a library of N-alkylated analogs (e.g., methyl, ethyl, propyl), medicinal chemists can probe the steric and electronic requirements of a biological target's binding pocket.

  • Vector for Further Functionalization: The secondary amine provides a handle for subsequent chemical modifications, allowing for the attachment of other pharmacophores or functional groups.

Part 4: Sourcing, Procurement, and Supplier Information

For researchers, securing a reliable source of starting materials is paramount. This compound (CAS 1033202-50-4) is available from several specialized chemical suppliers, typically on a research scale.

ProcurementWorkflow A Identify Need (CAS 1033202-50-4) B Search Supplier Databases (e.g., Molbase, Guidechem) A->B C Request Quotations (Specify Purity & Quantity) B->C D Evaluate Suppliers (Lead Time, Cost, COA) C->D E Issue Purchase Order D->E F Receive & Verify (Check COA, SDS) E->F G Log in Inventory F->G

Caption: Standard procurement workflow for a research chemical.

Verified Suppliers

The following table lists vendors who have cataloged this compound. Researchers should contact these suppliers directly for current pricing, availability, and purity specifications.

SupplierWebsiteNotes
BLD Pharm --INVALID-LINK--Lists the compound with product number BD229892.[5]
abcr GmbH --INVALID-LINK--A European supplier listing the compound.
GLR Innovations --INVALID-LINK--Listed in chemical buyer's guides.
Molbase --INVALID-LINK--A platform listing various suppliers, including Bepharm.Ltd.
Guidechem --INVALID-LINK--A directory listing global suppliers of this chemical.[6]
NOVASYN ORGANICS --INVALID-LINK--An Indian supplier listing the compound.[1]

Part 5: Safety and Handling

The GHS hazard statements for the precursor are as follows:[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use this chemical only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

References

A Senior Application Scientist's Guide to the Safe Synthesis and Handling of Substituted Bromo-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted bromo-nitropyridines are pivotal building blocks in modern medicinal chemistry and materials science, prized for their versatile reactivity. The very electronic features that make them synthetically valuable—an electron-deficient aromatic system activated by a nitro group and functionalized with a halogen leaving group—also impart significant reactivity and toxicity hazards. This technical guide moves beyond standard operating procedures to provide a deep, causality-driven framework for researchers, scientists, and drug development professionals. We will dissect the inherent hazards of this compound class, establish a hierarchy of controls for safe handling, and detail robust protocols for their primary transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The objective is to foster a proactive safety culture grounded in a comprehensive understanding of the "why" behind each experimental choice, ensuring both scientific integrity and personnel protection.

Part 1: The Core Directive - Hazard Identification and Proactive Risk Mitigation

The safe handling of any chemical class begins not with personal protective equipment (PPE), but with a fundamental understanding of its inherent hazards. For substituted bromo-nitropyridines, the risks are multifaceted, stemming from their potential toxicity and energetic nature.

Inherent Chemical Hazards: A Dichotomy of Utility and Risk
  • Toxicity Profile: Substituted bromo-nitropyridines are generally classified as irritants and harmful substances. Safety Data Sheets (SDS) for representative compounds like 5-bromo-2-nitropyridine consistently highlight risks of serious skin and eye irritation, as well as respiratory irritation.[1][2] Acute toxicity data indicates they can be harmful if swallowed, inhaled, or in contact with skin.[3][4] Beyond immediate irritation, the broader class of nitropyridines is noted for potential genotoxicity, capable of causing DNA damage, which necessitates stringent measures to prevent exposure.[5] A toxicological study on 2-ethyl-4-nitropyridine N-oxide, a related derivative, revealed a toxic effect on the blood system and a pronounced irritating effect on the mucous membranes of the eyes.[6]

  • Reactivity and Thermal Hazards: The presence of a nitro group on an aromatic ring inherently classifies these compounds as energetic materials. While stable under recommended storage conditions, they are incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate uncontrolled reactions.[1][3] High temperatures, flames, and sparks must be avoided, as thermal decomposition can release hazardous gases like nitrogen oxides (NOx) and hydrogen bromide.[2] While hazardous polymerization is not commonly reported, the potential for rapid, exothermic decomposition, especially at scale or under improper conditions, mandates careful thermal management in all experimental setups.[2][7] Researchers must treat these compounds with the same respect afforded to other potentially explosive chemicals (PECs).[8][9]

The Hierarchy of Controls: A Self-Validating Safety Framework

A robust safety plan prioritizes systematic risk reduction over reliance on individual diligence. The Hierarchy of Controls is the authoritative framework for this, mandating that we address hazards in descending order of effectiveness.[8] Relying solely on PPE is an admission that more effective controls have not been implemented.

cluster_0 Hierarchy of Controls for Bromo-Nitropyridine Handling Elimination Elimination (e.g., Use a different synthetic route avoiding this class) Substitution Substitution (e.g., Use a less hazardous analogue if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Blast Shield) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Part 2: The Praxis of Safety - Protocols for Handling, Storage, and Disposal

With a clear understanding of the risks, we can implement practical, self-validating protocols. The core principle is the containment of the chemical and the absolute minimization of any potential for exposure.

Engineering Controls & Personal Protective Equipment (PPE)

This combination forms the primary physical barrier between the researcher and the chemical hazard.

Control CategorySpecificationRationale & Causality
Engineering Certified Chemical Fume Hood Mandatory for all manipulations. This is the primary engineering control to prevent inhalation of harmful dusts or vapors.[1][10]
Emergency Equipment Eyewash stations and safety showers must be readily accessible (<10 seconds travel).[10][11] Immediate flushing is critical to mitigate severe eye/skin irritation.
Blast Shield Recommended for reactions at scale (>5g) or when exploring new, uncharacterized reactions due to the energetic nature of nitroaromatics.
PPE Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles during procedures with a higher splash or explosion risk.[1][10]
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).[10] Crucially, always check the manufacturer's glove compatibility chart. Standard latex gloves offer insufficient protection. Double-gloving is recommended.
Body Protection A flame-resistant, fully buttoned lab coat is required.[10] Avoid synthetic materials that can melt and adhere to skin in a fire.
Storage and Waste Management

Proper storage and disposal are critical to prevent accidental reactions and environmental contamination.

  • Storage Protocol:

    • Store containers in a cool, dry, and well-ventilated area designated for reactive compounds.

    • Ensure containers are tightly sealed to prevent exposure to moisture or air.[2]

    • Segregate bromo-nitropyridines from incompatible materials, especially strong oxidizing agents, acids, bases, and sources of ignition.[1][3]

  • Waste Disposal Protocol:

    • Classification: All bromo-nitropyridine waste, including contaminated consumables (gloves, paper towels, silica gel), must be treated as hazardous chemical waste.[10][12]

    • Segregation: Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste streams to avoid creating complex and potentially reactive mixtures.

    • Containerization: Use a compatible, sealable container (e.g., glass or HDPE). Label it immediately with "Hazardous Waste," the full chemical name(s), and the date accumulation started.[12]

    • Disposal: Never pour this waste down the drain. [10][13] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[12]

Part 3: The Synthetic Chemist's Viewpoint - Reactivity and Core Methodologies

Understanding the electronic nature of substituted bromo-nitropyridines is key to predicting their reactivity and designing successful, safe experiments. The pyridine nitrogen and the nitro group act in concert as powerful electron-withdrawing groups, rendering the aromatic ring highly electron-deficient (electrophilic). This makes the ring susceptible to attack by nucleophiles and activates the bromo substituent as an effective leaving group.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone reaction for this class. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon (typically ortho or para to the nitro group), breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group and the pyridine nitrogen, which is the causal reason for the high stability of this intermediate and the feasibility of the reaction.[14][15] Aromaticity is then restored by the expulsion of the bromide leaving group.

cluster_0 SNAr Mechanism: Meisenheimer Complex Stabilization cluster_1 Resonance Forms Reactant Reactant (e.g., 2-Bromo-5-nitropyridine) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ Nuc Nucleophile (Nu⁻) Product Product (2-Nu-5-nitropyridine) Intermediate->Product - Br⁻ r2 Charge on Pyridine Nitrogen Intermediate->r2 Charge delocalized onto electronegative atoms LeavingGroup Br⁻ r1 Charge on Carbon r3 Charge on Nitro Group Oxygens

Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr.

Field-Proven Protocol: Amination of 2-Bromo-5-nitropyridine This protocol describes a typical SNAr reaction, a fundamental transformation for this class of compounds.

  • Inert Atmosphere & Setup: In a certified chemical fume hood, assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Charge the flask with 2-bromo-5-nitropyridine (1.0 eq). Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

    • Causality: Polar aprotic solvents are used because they effectively solvate the cations of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.

  • Nucleophile & Base: Add the desired amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

    • Causality: The base is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the initial step.[16]

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent serves as an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, dramatically expanding the synthetic utility of these building blocks.

3.2.1 Suzuki-Miyaura Coupling

The Suzuki reaction couples the bromo-nitropyridine with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[17][18] This is one of the most robust and functional-group-tolerant methods for creating biaryl or aryl-vinyl linkages.

Field-Proven Protocol: Suzuki Coupling of 3-Bromo-5-nitropyridine with Phenylboronic Acid

  • Inert Atmosphere & Setup: To an oven-dried Schlenk flask under argon, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%).

    • Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and modulating its reactivity through the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand is critical and often requires empirical screening.

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. The system must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture, typically to 80-110 °C, under the inert atmosphere until the starting material is consumed as judged by TLC or LC-MS.

  • Work-up & Purification: Follow a standard aqueous work-up and purification by column chromatography as described in the SNAr protocol.

3.2.2 Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the bromo-nitropyridine with a terminal alkyne.[19] This reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst.

Field-Proven Protocol: Sonogashira Coupling of 2-Bromo-5-nitropyridine with Phenylacetylene

  • Inert Atmosphere & Setup: In a Schlenk flask under argon, dissolve 2-bromo-5-nitropyridine (1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF.

  • Catalyst System & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., copper(I) iodide (CuI), 5-10 mol%), and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)), which often serves as both the base and part of the solvent system.[20]

    • Causality: The palladium catalyst facilitates the main cross-coupling cycle. The CuI co-catalyst is believed to react with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself. The amine base is crucial for neutralizing the HBr byproduct and deprotonating the terminal alkyne.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via flash column chromatography.

cluster_workflow General Cross-Coupling Workflow A 1. Assemble Glassware (Oven-dried, under Inert Gas) B 2. Add Solids (Bromo-nitropyridine, Coupling Partner, Base, Catalyst) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Reaction Temp C->D E 5. Monitor by TLC/LC-MS D->E E->D Reaction Incomplete F 6. Cool & Quench Reaction E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify (e.g., Chromatography) H->I J 10. Characterize Product I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Part 4: Emergency Response - A Plan for the Unexpected

Even with meticulous planning, accidents can occur. A pre-defined emergency response plan is non-negotiable.

  • Spill Response:

    • Alert & Assess: Alert personnel in the immediate vicinity. Assess the spill size. If it is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.[10]

    • Contain & Absorb: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[10]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[10]

  • First Aid:

    • Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[2][4]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

Conclusion

Substituted bromo-nitropyridines are powerful synthetic intermediates whose utility is directly proportional to the respect with which they are handled. A safety-first culture, built on a deep understanding of their inherent hazards and reactivity, is paramount. By prioritizing the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and following robust, well-understood chemical protocols, researchers can safely unlock the vast synthetic potential of this important class of molecules. Always consult the specific Safety Data Sheet for the material in use and adhere strictly to your institution's safety policies.

References

Literature review on N-alkylated aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Alkylated Aminopyridine Derivatives: Synthesis, Pharmacological Significance, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its amino-substituted variants, the aminopyridines, represent a class of privileged scaffolds in drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] N-alkylation of the amino group provides a powerful tool for modulating the physicochemical properties and biological activity of these compounds, offering a pathway to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of N-alkylated aminopyridine derivatives, intended for researchers and professionals in the field of drug development.

Part 1: Synthetic Strategies for N-Alkylated Aminopyridines

The synthesis of N-alkylated aminopyridines can be approached through several methodologies, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the desired substitution pattern, the nature of the alkylating agent, and the required scale of the synthesis.

Direct N-Alkylation with Alkyl Halides: The Classical Approach and Its Hurdles

The most straightforward method for N-alkylation is the direct reaction of an aminopyridine with an alkyl halide.[3] However, this approach is often complicated by the presence of two nucleophilic nitrogen atoms in the aminopyridine ring: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. The pyridine nitrogen is generally more nucleophilic, leading to the formation of the corresponding pyridinium salt as a major byproduct.[3]

To circumvent this issue, strategies such as the use of a large excess of the aminopyridine or careful control of reaction conditions can be employed, but these often result in low yields and difficult purification.

N-Alkylation via Reductive Amination: A Versatile Alternative

A more selective method for N-monoalkylation involves the reductive amination of an aldehyde or ketone with an aminopyridine. A facile approach utilizes a carboxylic acid and sodium borohydride to generate the corresponding alkylaminopyridine under mild conditions and in good yields.[4]

Experimental Protocol: N-Monoalkylation of 3-Aminopyridine via Reductive Amination [4]

  • Reaction Setup: To a stirring mixture of 3-aminopyridine (3 mmol) and a carboxylic acid (6 mmol) in tetrahydrofuran (THF, 10 mL), add sodium borohydride (10 mmol) portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC).

  • Work-up: Upon completion, add 30 mL of water and adjust the pH to 10 with sodium carbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., Na2SO4), concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Protecting Group Strategies: Enhancing Selectivity

To achieve selective N-alkylation of the amino group, a common strategy is to first protect the amino group with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The protected aminopyridine can then be alkylated, followed by deprotection to yield the desired N-alkylated product.[3][5]

The use of an electrogenerated acetonitrile anion has been shown to be a highly effective method for the alkylation of N-Boc-4-aminopyridine, providing excellent yields under mild conditions with no byproducts.[3][5][6] The high reactivity of this base is attributed to the large tetraethylammonium counterion, which leaves the acetonitrile anion "naked" and highly reactive.[5][6]

Experimental Workflow: Electrochemical N-Alkylation of N-Boc-4-Aminopyridine

G cluster_0 Protection cluster_1 Electrochemical Alkylation cluster_2 Deprotection Start 4-Aminopyridine Protect React with (Boc)2O Start->Protect Protected N-Boc-4-Aminopyridine Protect->Protected Alkylation React with alkyl halide Protected->Alkylation Electrogeneration Electrogenerate acetonitrile anion Electrogeneration->Alkylation Alkylated_Protected N-Alkyl-N-Boc- 4-Aminopyridine Alkylation->Alkylated_Protected Deprotect Acidic hydrolysis (e.g., TFA) Alkylated_Protected->Deprotect Final_Product N-Alkyl-4-Aminopyridine Deprotect->Final_Product

Caption: Workflow for the synthesis of N-alkyl-4-aminopyridine via a protection-alkylation-deprotection strategy.

Catalytic N-Alkylation: Towards Greener Synthesis

Recent advancements have focused on the development of catalytic methods for N-alkylation, which offer advantages in terms of efficiency and environmental impact. Heterogeneous catalysts can be employed to facilitate the reaction between an aminopyridine and an alkylating agent, allowing for high activity and selectivity, simple operation, and the potential for continuous flow processes.[7]

Part 2: Pharmacological Significance and Therapeutic Applications

N-alkylated aminopyridine derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Neurological Disorders: The Case of 4-Aminopyridine and its Derivatives

4-Aminopyridine (4-AP) is a well-established potassium (K+) channel blocker that has been investigated for its therapeutic potential in several neurological disorders.[1][8] By blocking voltage-gated potassium channels, 4-AP enhances the conduction of action potentials along demyelinated axons, leading to improvements in motor function, visual function, and a reduction in fatigue in patients with multiple sclerosis (MS).[1][8] A prolonged-release formulation of 4-AP, known as fampridine, is approved for the symptomatic treatment of walking disability in MS.[8]

Derivatization of the amine position of 4-AP has been explored to identify novel compounds with improved therapeutic profiles.[9] For instance, carbamate derivatives of 4-aminopyridine have been shown to restore conduction in injured spinal cord tissue.[9]

Signaling Pathway: Mechanism of Action of 4-Aminopyridine

G Demyelinated_Axon Demyelinated Axon K_Channel Exposed Voltage-Gated Potassium (Kv) Channels Demyelinated_Axon->K_Channel exposes Action_Potential Action Potential Propagation K_Channel->Action_Potential impairs Restoration Restoration of Conduction K_Channel->Restoration 4AP 4-Aminopyridine Blockade Blockade 4AP->Blockade Blockade->K_Channel Restoration->Action_Potential enhances

Caption: 4-Aminopyridine blocks exposed potassium channels in demyelinated axons, restoring action potential conduction.

Antimicrobial and Anticancer Activities

N-alkylated aminopyridine derivatives have also shown promise as antimicrobial and anticancer agents. Certain dialkylated 4-aminopyridines have exhibited antifungal activity against Cryptococcus neoformans and antiprotozoal activity against Leishmania infantum and Plasmodium falciparum.[5]

Furthermore, N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines have demonstrated significant anti-proliferative and antimicrobial activities.[10] Studies have shown that the length of the alkyl chain can influence the cytotoxic and antibacterial functions of these compounds, as well as their binding affinity to DNA and bovine serum albumin (BSA).[10]

Structure-Activity Relationships

The biological activity of N-alkylated aminopyridine derivatives is highly dependent on their structural features. Key parameters that influence activity include:

  • Position of the amino group: The isomeric form of the aminopyridine (2-, 3-, or 4-amino) can significantly impact its biological profile.

  • Nature of the N-alkyl substituent: The length, branching, and presence of functional groups on the alkyl chain can modulate potency and selectivity. For example, the antiproliferative and antibacterial activity of certain N-alkylated pyridopyrimidines increases with the length of the alkyl chain.[10]

  • Overall lipophilicity: The lipophilicity of the molecule, influenced by the alkyl substituent, plays a crucial role in its ability to cross cell membranes and interact with its target. The activity of some 4-aminopyridine derivatives has been shown to be highly related to their lipophilicity and steric volume.[11]

Table 1: Biological Activities of Selected N-Alkylated Aminopyridine Derivatives

Compound ClassAlkyl SubstituentBiological Target/ActivityReference
Dialkylated 4-AminopyridinesVariousAntifungal (C. neoformans), Antiprotozoal (L. infantum, P. falciparum)[5]
4-Aminopyridine CarbamatesMethyl, Ethyl, t-ButylRestoration of conduction in injured spinal cord[9]
N-Alkyl Bromide PyridopyrimidinesVaried chain lengthsAnti-proliferative, Antibacterial[10]

Conclusion and Future Directions

N-alkylated aminopyridine derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of new and improved drug candidates for a wide range of diseases. Future research should focus on the design of more selective and potent analogues, as well as the elucidation of their detailed mechanisms of action to fully harness their therapeutic capabilities.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Bromo-3-nitro-N-propylpyridin-2-amine. As a Senior Application Scientist, this document is structured to not only present the predicted data but also to elucidate the underlying scientific principles and provide actionable experimental protocols. This guide is designed to be a self-validating system, empowering researchers to confidently acquire, interpret, and verify the spectroscopic characteristics of this molecule.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. This compound, a substituted pyridine derivative, presents a unique combination of functional groups that warrant a thorough spectroscopic investigation. The presence of a bromine atom, a nitro group, and an N-propyl amine on the pyridine core suggests potential applications as a versatile building block in medicinal chemistry. Its purity and structural integrity, however, must be rigorously established before any biological evaluation. This guide will delve into the three cornerstone techniques of molecular characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of the parent compound, 2-amino-5-bromo-3-nitropyridine, and the known effects of N-alkylation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-48.3 - 8.5d1HThe proton at the 4-position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitro group and the deshielding effect of the bromine atom. It will appear as a doublet due to coupling with H-6.
H-68.0 - 8.2d1HThe proton at the 6-position will be deshielded by the electronegative nitrogen atom in the pyridine ring and will appear as a doublet due to coupling with H-4.
NH7.8 - 8.0t1HThe amine proton will likely be a triplet due to coupling with the adjacent methylene protons of the propyl group. Its chemical shift can be variable and may be broadened by quadrupole effects or exchange.
N-CH₂3.3 - 3.5q2HThe methylene protons adjacent to the nitrogen are deshielded by the electronegative nitrogen and will appear as a quartet due to coupling with the adjacent methyl and NH protons.
CH₂1.6 - 1.8sextet2HThe central methylene protons of the propyl group will be a sextet due to coupling with the adjacent methylene and methyl protons.
CH₃0.9 - 1.1t3HThe terminal methyl protons of the propyl group will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2155 - 158The carbon bearing the amino group will be significantly deshielded.
C-3148 - 152The carbon attached to the nitro group will be strongly deshielded.
C-4135 - 138Aromatic carbon deshielded by the nitro group.
C-5110 - 115The carbon bearing the bromine atom will be shielded relative to the other aromatic carbons.
C-6140 - 143Aromatic carbon deshielded by the ring nitrogen.
N-CH₂45 - 50Aliphatic carbon attached to nitrogen.
CH₂20 - 25Central aliphatic carbon of the propyl group.
CH₃10 - 15Terminal methyl carbon of the propyl group.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
N-H stretch3300 - 3500MediumAmine N-H stretching
C-H stretch (aromatic)3000 - 3100Medium-WeakAromatic C-H stretching
C-H stretch (aliphatic)2850 - 2960Medium-StrongAliphatic C-H stretching of the propyl group
C=C/C=N stretch1580 - 1620StrongAromatic ring stretching
N=O stretch (asymmetric)1500 - 1550StrongAsymmetric stretching of the nitro group
N=O stretch (symmetric)1330 - 1370StrongSymmetric stretching of the nitro group
C-N stretch1250 - 1350MediumAmine C-N stretching
C-Br stretch500 - 600Medium-StrongCarbon-bromine stretching
Experimental Protocol for IR Data Acquisition

Workflow for ATR-IR Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺259.0218Molecular ion peak. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.
[M-C₃H₇]⁺216.9487Loss of the propyl group.
[M-NO₂]⁺213.0269Loss of the nitro group.
[M-Br]⁺180.0718Loss of the bromine atom.
Experimental Protocol for MS Data Acquisition

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently approach the synthesis and characterization of this and related molecules. The principles and methodologies outlined herein serve as a robust framework for ensuring the scientific integrity of novel compounds in the pipeline of drug discovery and development.

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-3-nitro-N-propylpyridin-2-amine

This compound is a highly substituted pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds, particularly in the realm of pharmaceutical and agrochemical research. The strategic placement of the bromo, nitro, and N-propylamino functionalities on the pyridine core offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate for the development of novel bioactive molecules. This guide provides a comprehensive overview of the primary and alternative starting materials for its synthesis, detailed experimental protocols, and an in-depth analysis of the chemical principles underpinning the synthetic strategy.

Primary Synthetic Route: A Two-Step Approach from 2-Amino-5-bromopyridine

The most direct and widely employed synthetic pathway to this compound commences with the readily available starting material, 2-amino-5-bromopyridine. This route is favored due to its high efficiency and the commercial availability of the precursor. The synthesis proceeds in two key steps: electrophilic nitration followed by nucleophilic N-alkylation.

Step 1: Electrophilic Nitration of 2-Amino-5-bromopyridine

The initial step involves the regioselective nitration of 2-amino-5-bromopyridine to yield the critical intermediate, 2-amino-5-bromo-3-nitropyridine. The amino group at the 2-position is a potent activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. However, due to steric hindrance from the amino group and the bromine atom, the nitration predominantly occurs at the 3-position.

Causality Behind Experimental Choices:

The use of a nitrating mixture, typically a combination of concentrated sulfuric acid and nitric acid, is essential for the generation of the nitronium ion. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [3]

  • Materials:

    • 2-Amino-5-bromopyridine

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Crushed Ice

    • 40% Sodium Hydroxide (NaOH) solution

    • Distilled Water

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 500 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid to 0 °C using an ice bath.

    • Slowly and portion-wise, add 86.5 g (0.5 mol) of 2-amino-5-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C.

    • Once the addition is complete, add 26 mL (0.57 mol) of concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition of nitric acid, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour.

    • Heat the reaction mixture to 50-60 °C and maintain for 1 hour.

    • Cool the reaction mixture to room temperature and carefully pour it onto 5 kg of crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a 40% sodium hydroxide solution until a yellow precipitate forms.

    • Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral and free of sulfate ions.

    • Dry the product under vacuum to yield 2-amino-5-bromo-3-nitropyridine. The crude product can be further purified by recrystallization from ethyl methyl ketone to obtain yellow needles.[3]

Data Summary for 2-Amino-5-bromo-3-nitropyridine:

PropertyValueSource(s)
Molecular Formula C₅H₄BrN₃O₂[1][4]
Molecular Weight 218.01 g/mol [1][4]
Appearance Yellow to light-brown powder[2]
Melting Point 205-208 °C[2]
Purity >98%[2]
Step 2: N-Propylation of 2-Amino-5-bromo-3-nitropyridine

The final step in the primary synthetic route is the selective N-alkylation of the amino group of 2-amino-5-bromo-3-nitropyridine with a suitable propylating agent. This reaction introduces the propyl group to the exocyclic amino nitrogen, yielding the target molecule.

Causality Behind Experimental Choices:

The choice of the propylating agent and the reaction conditions is crucial for achieving selective N-monoalkylation. Propyl bromide or propyl iodide are common choices for the alkylating agent. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. The choice of solvent and temperature can also influence the reaction rate and selectivity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Amino-5-bromo-3-nitropyridine

    • Propyl bromide (or propyl iodide)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a stirred solution of 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) at room temperature.

    • Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the amino group.

    • Add propyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Expected Characterization Data for this compound:

Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂), and two singlets or doublets for the aromatic protons on the pyridine ring. The NH proton will likely appear as a broad singlet.
¹³C NMR Signals for the three distinct carbons of the propyl group and the five carbons of the substituted pyridine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₀BrN₃O₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observed.
IR Spec. Characteristic absorption bands for the N-H stretch, C-H stretches of the propyl group, the aromatic C-H stretches, the C=C and C=N stretching of the pyridine ring, and the symmetric and asymmetric stretches of the nitro group.

Alternative Starting Materials and Synthetic Strategies

While the route starting from 2-amino-5-bromopyridine is the most common, alternative synthetic strategies can be considered, particularly if the primary starting material is unavailable or if a different substitution pattern is desired.

Synthesis from 3,5-Dibromopyridine

An alternative approach could involve starting from 3,5-dibromopyridine. This would require a nucleophilic aromatic substitution (SₙAr) reaction to introduce the amino and nitro groups. However, controlling the regioselectivity of these substitutions can be challenging. A potential, though less direct, pathway could involve the introduction of the propylamino group first, followed by nitration. The success of this route would heavily depend on the directing effects of the substituents at each stage.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_primary Primary Synthetic Route cluster_alternative Alternative Starting Material 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration (H₂SO₄, HNO₃) This compound This compound 2-Amino-5-bromo-3-nitropyridine->this compound N-Propylation (Propyl bromide, Base) 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate1 Intermediate 3,5-Dibromopyridine->Intermediate1 Multi-step (SₙAr, Nitration, etc.) 5-Bromo-3-nitro-N-propylpyridin-2-amine_alt This compound Intermediate1->5-Bromo-3-nitro-N-propylpyridin-2-amine_alt

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This method offers high yields and relies on well-established chemical transformations. The nitration of the starting material provides the key intermediate, 2-amino-5-bromo-3-nitropyridine, which is then subjected to N-propylation to furnish the final product. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount for the successful synthesis and purification of this valuable chemical intermediate. This guide provides the necessary technical details and strategic insights for researchers and drug development professionals to confidently approach the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-3-nitro-N-propylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and capacity for hydrogen bonding interactions make it an ideal scaffold for targeting a variety of biological entities, particularly protein kinases. The strategic functionalization of this core with a bromine atom and a nitro group, as seen in 5-Bromo-3-nitro-N-propylpyridin-2-amine, creates a versatile and highly valuable intermediate for the synthesis of targeted therapeutic agents.

The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The nitro group at the 3-position, an electron-withdrawing group, can modulate the reactivity of the pyridine ring and, more importantly, can be readily reduced to a primary amine. This newly formed amino group provides a vector for further molecular elaboration, enabling the construction of more complex and potent drug candidates. The N-propyl group at the 2-amino position can influence the compound's solubility and lipophilicity, and may also engage in specific interactions with the target protein.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in medicinal chemistry. We will delve into its synthesis, potential applications in drug discovery with a focus on kinase inhibitors, and provide detailed, field-proven protocols to facilitate its use in the laboratory.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step involves the nitration of the pyridine ring, followed by N-alkylation of the amino group.

Synthetic Workflow

Synthetic Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B HNO₃, H₂SO₄ C This compound B->C 1-Bromopropane, Base

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from established procedures for the nitration of 2-aminopyridines.[2]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 2-amino-5-bromo-3-nitropyridine.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • 1-Bromopropane

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Heating mantle

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-5-bromo-3-nitropyridine in anhydrous DMF under an inert atmosphere, add a suitable base such as sodium hydride (handle with extreme care) or potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The general strategy involves a Suzuki coupling at the 5-position to introduce an aryl or heteroaryl moiety, followed by the reduction of the nitro group to an amine, which is then typically acylated or coupled with another fragment.

General Workflow for Kinase Inhibitor Synthesis

Kinase Inhibitor Synthesis A 5-Bromo-3-nitro-N- propylpyridin-2-amine B 5-Aryl-3-nitro-N- propylpyridin-2-amine A->B ArB(OH)₂, Pd Catalyst (Suzuki Coupling) C 5-Aryl-N²-propylpyridine- 2,3-diamine B->C Reduction (e.g., Fe/HCl, H₂/Pd-C) D Final Kinase Inhibitor C->D Acylation or Coupling

Caption: General workflow for the synthesis of kinase inhibitors.

The pyridine ring of the resulting scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[3] The synthetically introduced diversity at the 5-position and the functionalized 3-amino group can then be tailored to interact with other regions of the ATP-binding pocket to achieve high potency and selectivity.

Potential Therapeutic Targets

Derivatives of this scaffold could potentially target a range of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, by analogy with known pyridine-based inhibitors, potential targets could include:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR

  • Non-Receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: RAF, MEK, ERK in the MAPK pathway[1]

Protocol 3: Suzuki Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki cross-coupling reaction.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or microwave reactor

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or as per the microwave protocol, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key synthetic transformations and typical yields based on literature for analogous compounds.

Reaction Starting Material Reagents Product Typical Yield (%) Reference
Nitration2-Amino-5-bromopyridineHNO₃, H₂SO₄2-Amino-5-bromo-3-nitropyridineHigh[2]
N-Alkylation2-Amino-5-bromo-3-nitropyridine1-Bromopropane, BaseThis compoundGood to HighGeneral Procedure
Suzuki Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acid, Pd catalyst, Base5-Aryl-2-methylpyridin-3-amineModerate to Good[4]
Reduction of Nitro Group5-Bromo-2-methyl-3-nitropyridineIron powder, HCl5-Bromo-2-methylpyridin-3-amine90%[1]

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its strategic functionalization provides multiple avenues for diversification, making it an excellent starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and workflows detailed in these application notes are designed to be robust and reproducible, empowering researchers to efficiently leverage this powerful scaffold in their drug discovery programs.

References

Application Notes and Protocols for 5-Bromo-3-nitro-N-propylpyridin-2-amine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. Within this class of compounds, 2-aminopyridines are particularly valuable as versatile intermediates, lending themselves to a wide array of chemical transformations for the construction of complex, biologically active molecules.[2]

This application note focuses on 5-Bromo-3-nitro-N-propylpyridin-2-amine (CAS No. 1033202-50-4), a specialized derivative of 2-aminopyridine. The strategic placement of the bromo, nitro, and N-propyl substituents provides a trifecta of functionalities that can be orthogonally manipulated, offering medicinal chemists a powerful tool for molecular diversification.

  • The bromo group at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and alkyl moieties to explore the chemical space around the pyridine core.[3]

  • The nitro group at the 3-position is a strong electron-withdrawing group that can be readily reduced to an amino group. This newly formed amine can then be utilized for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.

  • The N-propyl group at the 2-amino position can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters for drug candidates.

This document provides detailed protocols for the synthesis of this compound from its precursor, 2-Amino-5-bromo-3-nitropyridine, and its subsequent application as a pharmaceutical intermediate. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for the precursor and the title compound is presented below.

Property2-Amino-5-bromo-3-nitropyridineThis compound
CAS Number 6945-68-2[4]1033202-50-4[5]
Molecular Formula C₅H₄BrN₃O₂[6]C₈H₁₀BrN₃O₂
Molecular Weight 218.01 g/mol [6]260.09 g/mol
Appearance Yellow to light-brown solid[4]Not explicitly available, likely a solid
Melting Point 205-208 °C[4]Not available
Storage Store at 2-8°C, inert atmosphere, keep in dark placeStore in a cool, dry, well-ventilated area

Safety and Handling:

Substituted nitropyridines should be handled with care, following standard laboratory safety procedures.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Protocols

The synthesis of this compound is a two-step process starting from the commercially available 2-aminopyridine. The first step is the nitration of 2-amino-5-bromopyridine, followed by the N-alkylation of the resulting 2-amino-5-bromo-3-nitropyridine.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from a well-established procedure for the nitration of 2-amino-5-bromopyridine.[8]

Reaction Scheme:

Protocol_1 start 2-Amino-5-bromopyridine product 2-Amino-5-bromo-3-nitropyridine start->product Nitration reagents H₂SO₄, HNO₃ 0-5 °C

Caption: Synthesis of 2-Amino-5-bromo-3-nitropyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (40%)

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C using an ice bath.

  • Slowly and portion-wise, add 2-amino-5-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5 °C during the addition.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a 40% sodium hydroxide solution until a yellow precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to yield 2-amino-5-bromo-3-nitropyridine. For higher purity, the product can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound

This protocol is a general method for the N-alkylation of 2-aminopyridines, adapted for the synthesis of the title compound.

Reaction Scheme:

Protocol_2 start 2-Amino-5-bromo-3-nitropyridine product This compound start->product N-Alkylation reagents 1-Bromopropane, NaH DMF, 0 °C to RT

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-amino-5-bromo-3-nitropyridine in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromopropane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The subsequent chemical transformations typically involve the reduction of the nitro group to an amine, followed by cyclization to form a fused heterocyclic system.

Protocol 3: Reduction of the Nitro Group

Reaction Scheme:

Protocol_3 start This compound product 5-Bromo-N²-propylpyridine-2,3-diamine start->product Reduction reagents Fe, NH₄Cl EtOH/H₂O, reflux

Caption: Reduction of the nitro group to form a diamine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-N²-propylpyridine-2,3-diamine.

This resulting diamine is a key precursor for the synthesis of various kinase inhibitors through condensation with aldehydes, carboxylic acids, or their derivatives to form fused imidazo[4,5-b]pyridine cores. The N-propyl group can influence the binding affinity and selectivity of the final inhibitor.

Conclusion

This compound is a strategically functionalized intermediate with significant potential in pharmaceutical research and development. The protocols provided in this application note offer a practical guide for its synthesis and subsequent use in the construction of complex heterocyclic systems, such as those found in kinase inhibitors. The orthogonal reactivity of its functional groups allows for a high degree of molecular diversity, making it a valuable tool for medicinal chemists in the pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors from 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of kinase inhibitors by effectively mimicking the adenine hinge-binding motif of ATP.[1][2] This guide provides a detailed strategic overview and step-by-step protocols for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, 5-Bromo-3-nitro-N-propylpyridin-2-amine . The synthetic strategy is centered on a robust and modular three-stage process: (1) Strategic diversification at the C5-position via palladium-catalyzed cross-coupling reactions, (2) Reduction of the C3-nitro group to unmask a key amino functionality, and (3) Final-stage derivatization of the resultant 3-amino group to complete the pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel kinase inhibitors.

Strategic Rationale & Workflow Overview

The synthetic utility of This compound stems from its orthogonal reactive sites. The bromine atom at the C5-position serves as an excellent handle for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4] The nitro group at the C3-position acts as a masked amine; its reduction provides a nucleophilic site essential for building out the moiety that interacts with the kinase hinge region. The N-propyl group at the C2-amine position can serve to modulate physicochemical properties or explore interactions with the solvent-exposed region of the kinase active site.

The overall synthetic pathway is designed for modularity, allowing for the creation of a library of analogues by simply changing the coupling partner in the initial step or the acylating agent in the final step.

G cluster_0 Overall Synthetic Workflow A Start: 5-Bromo-3-nitro-N- propylpyridin-2-amine B Intermediate 1: 5-Aryl/Heteroaryl-3-nitro- N-propylpyridin-2-amine A->B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) C Intermediate 2: 5-Aryl-N3-propylpyridine- 2,3-diamine B->C Step 2: Nitro Group Reduction (e.g., Fe/HCl) D Final Product: Kinase Inhibitor Scaffold C->D Step 3: C3-Amine Acylation/Derivatization

Figure 1: High-level overview of the modular synthetic strategy.

Stage 1: Diversification via Palladium-Catalyzed Cross-Coupling

The initial and most critical diversification step involves the substitution of the C5-bromide. This is most effectively achieved using palladium-catalyzed methods, which offer broad functional group tolerance and high yields.[5]

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming a C(sp²)-C(sp²) bond between our pyridine core and a variety of aryl or heteroaryl boronic acids or esters.[6] This allows for the exploration of the solvent-exposed region of the kinase active site, which can be critical for achieving selectivity and potency.

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ which is reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is often preferred for its stability and efficiency in coupling heteroaryl halides.[7]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaryl couplings, bulky and electron-rich phosphine ligands are often beneficial. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is an excellent general-purpose ligand for this transformation.[7]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for challenging couplings.[3]

  • Solvent: A polar aprotic solvent system, often with water, is typical. Common choices include 1,4-dioxane/H₂O, DME/H₂O, or toluene/H₂O. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Br(L₂) Pd0->PdII_A Oxidative Addition (+ Ar-Br) end PdII_B Ar-Pd(II)-OR'(L₂) PdII_A->PdII_B Base Activation (Ar'B(OH)₂) PdII_C Ar-Pd(II)-Ar'(L₂) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination (- Ar-Ar') start start->Pd0

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add This compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-Aryl-3-nitro-N-propylpyridin-2-amine .

Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing derivatives where a nitrogen linker is desired at the C5-position, the Buchwald-Hartwig amination is the method of choice.[8] This reaction couples the aryl bromide with a primary or secondary amine, providing direct access to a different region of chemical space.[9]

Causality of Component Selection:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor and a specialized ligand. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or RuPhos) are critical as they promote the challenging reductive elimination step, which is often rate-limiting.[10] A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[4] Weaker bases like cesium carbonate (Cs₂CO₃) can be used for more delicate substrates, though often requiring higher temperatures or longer reaction times.

Stage 2: Reduction of the 3-Nitro Group

The conversion of the electron-withdrawing nitro group into an electron-donating amino group is a pivotal transformation. This new amine at the C3-position is a key hydrogen bond donor for interacting with the kinase hinge region.

Application Note: Chemoselective Nitro Reduction

Several methods exist for nitro group reduction.[11] Catalytic hydrogenation (e.g., H₂ gas with Pd/C) is very effective but can sometimes lead to dehalogenation if residual starting material is present or if other reducible functional groups (e.g., alkenes, alkynes) are present in the coupled fragment.[12]

A more robust and often preferred method for this type of substrate is reduction with a metal in an acidic medium, such as iron powder in acidic methanol or tin(II) chloride in ethanol.[12] Reduction with iron and a catalytic amount of acid is particularly advantageous as it is inexpensive, efficient, and generally avoids over-reduction or cleavage of other sensitive groups.[2] The reaction is believed to proceed via the formation of FeCl₂, which is hydrolyzed to regenerate the acid, meaning only a small amount is needed to initiate the reaction.

Protocol 3.1: Reduction of 3-Nitro Group with Iron
  • Reaction Setup: In a round-bottom flask, dissolve the 5-Aryl-3-nitro-N-propylpyridin-2-amine (Intermediate 1, 1.0 eq) in a suitable solvent such as industrial methanol or ethanol (~0.1-0.2 M).

  • Reagent Addition: Warm the solution to approximately 40-50 °C. Add iron powder (Fe, ~5.0 eq) in portions to avoid clumping.[2]

  • Initiation: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.2 eq) dropwise. The reaction is exothermic and may begin to reflux.

  • Reaction: Stir the mixture vigorously at reflux for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS. The yellow color of the nitro compound should fade.

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-Aryl-N³-propylpyridine-2,3-diamine (Intermediate 2), which is often pure enough for the next step or can be further purified by chromatography.

Stage 3: Final Derivatization & Pharmacophore Completion

The final step involves the acylation or derivatization of the newly formed C3-amino group. This is typically achieved by forming a stable amide bond with a carboxylic acid, which completes the core kinase inhibitor pharmacophore.

Application Note: Amide Bond Formation

The C3-amino group is generally more nucleophilic than the C2-N-propylamine due to electronic effects. However, careful control of reaction conditions is advised. Standard peptide coupling reagents are highly effective for this transformation.

Causality of Component Selection:

  • Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid partner, facilitating nucleophilic attack from the C3-amine.[13]

  • Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is added to neutralize the acid formed during the reaction and to ensure the amine remains deprotonated and nucleophilic.[13]

  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) is used to dissolve the reactants.

Figure 3: A conceptual diagram showing the aminopyridine scaffold forming key hydrogen bonds with the kinase hinge backbone.

Protocol 4.1: General Procedure for Amide Coupling
  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 eq) in DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of the 5-Aryl-N³-propylpyridine-2,3-diamine (Intermediate 2, 1.0 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor.

Summary Data Table

StageStarting MaterialKey ReagentsProductExpected Yield
1 This compoundArylboronic Acid, Pd(dppf)Cl₂, K₃PO₄5-Aryl-3-nitro-N-propylpyridin-2-amine60-90%
2 5-Aryl-3-nitro-N-propylpyridin-2-amineFe powder, conc. HCl, Methanol5-Aryl-N³-propylpyridine-2,3-diamine75-95%
3 5-Aryl-N³-propylpyridine-2,3-diamineR-COOH, HATU, DIPEAN-(2-(propylamino)-5-arylpyridin-3-yl)amide50-85%

References

Application Notes and Protocols: Derivatization of the Amino Group in 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the secondary amino group in 5-Bromo-3-nitro-N-propylpyridin-2-amine. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its strategic functionalization is crucial for modulating physicochemical properties, biological activity, and structure-activity relationships (SAR). This document explores key derivatization strategies, including acylation, sulfonylation, and further alkylation, grounded in the established principles of organic chemistry. We provide detailed, step-by-step protocols, explanations of experimental causality, and guidance on the analytical characterization of the resulting products.

Introduction and Scientific Rationale

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. The specific scaffold, this compound, presents a unique combination of functional groups that influence its reactivity and potential as a synthetic intermediate. The pyridine ring is electron-deficient, a characteristic further amplified by the presence of a strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement significantly modulates the nucleophilicity of the exocyclic amino group at the 2-position.

Derivatization of the N-propylamino group is a key strategy for researchers to:

  • Probe Structure-Activity Relationships (SAR): Systematically modifying the substituent on the nitrogen atom allows for the exploration of how size, electronics, and hydrogen bonding potential impact target engagement and biological activity.

  • Optimize Physicochemical Properties: Altering this position can tune critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.

  • Introduce New Functional Handles: Derivatization can install new reactive groups for bioconjugation, fluorescent labeling, or the attachment of pharmacokinetic modifiers.

This guide focuses on robust and versatile chemical transformations that are readily applicable in a drug discovery laboratory setting.

Reactivity Considerations

The reactivity of the N-propylamino group is influenced by several factors:

  • Steric Hindrance: The propyl group and the adjacent nitro group create a sterically congested environment around the nitrogen atom, which may necessitate more forcing reaction conditions or highly reactive electrophiles.

  • Electronic Effects: The nitro group's strong electron-withdrawing nature (-I, -M effects) decreases the electron density on the pyridine ring and, by extension, reduces the basicity and nucleophilicity of the exocyclic amino group. This deactivation must be overcome by the choice of reagents and catalysts.

  • Competing Reaction Sites: While the secondary amine is the primary nucleophile, other positions on the molecule, such as the bromine atom, can participate in certain transition metal-catalyzed reactions. Careful selection of reaction conditions is paramount to ensure chemoselectivity.

Core Derivatization Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Safety Precautions

Aromatic nitro compounds should be handled with care as they can be potent physiological agents.[1] All manipulations should be performed in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[1][2][3][4][5]

N-Acylation with Acid Chlorides

Acylation introduces an amide bond, a common and generally stable functional group in pharmaceuticals. This reaction typically proceeds by nucleophilic acyl substitution.

Protocol 2.1: Synthesis of N-(5-bromo-3-nitro-pyridin-2-yl)-N-propyl-acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add the base (TEA or DIPEA).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acetylated product.

  • Causality and Insights:

    • The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

    • The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.

N-Sulfonylation with Sulfonyl Chlorides

Sulfonylation introduces a sulfonamide group, which can act as a hydrogen bond acceptor and is known for its metabolic stability and ability to modulate acidity.

Protocol 2.2: Synthesis of N-(5-bromo-3-nitro-pyridin-2-yl)-N-propyl-benzenesulfonamide

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Pyridine (as solvent and base) or TEA in DCM

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous pyridine or DCM with TEA.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride portion-wise or dropwise.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

    • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

    • Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Causality and Insights:

    • Sulfonyl chlorides are generally less reactive than acid chlorides, often requiring longer reaction times or slightly elevated temperatures.

    • Pyridine is an excellent choice as it serves as both the solvent and the base to scavenge the generated HCl.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position provides a handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of aryl or vinyl substituents onto the pyridine core, significantly expanding molecular diversity.

Protocol 2.3: Synthesis of 5-Aryl-3-nitro-N-propylpyridin-2-amine Derivative

  • Materials:

    • Derivatized N-(5-bromo-3-nitro-pyridin-2-yl)-N-propyl-acetamide (from Protocol 2.1) (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)[8]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)[8][9]

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)[9]

  • Procedure:

    • In a Schlenk flask, combine the bromo-pyridine substrate, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (Dioxane/Water) followed by the palladium catalyst.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-18 hours.[9] Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality and Insights:

    • The reaction must be performed under inert conditions to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • The base is essential for the transmetalation step of the catalytic cycle.[7][10]

    • Protecting the amino group (e.g., as an amide from Protocol 2.1) is often advisable before performing cross-coupling, as free amines can sometimes coordinate to the palladium center and inhibit catalysis.[9]

Experimental Workflows and Data Visualization

Workflow Diagrams

The following diagrams illustrate the logical flow of the described derivatization protocols.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate & Base in DCM Cool Cool to 0 °C Start->Cool Add_AcCl Add Acetyl Chloride Cool->Add_AcCl Stir Stir at RT (2-4h) Add_AcCl->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for N-Acylation (Protocol 2.1).

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine Substrate, Boronic Acid, Base Inert Inert Atmosphere (Ar/N₂) Combine->Inert Add_Solv_Cat Add Degassed Solvent & Pd Catalyst Inert->Add_Solv_Cat Heat Heat to 85-95 °C (12-18h) Add_Solv_Cat->Heat Filter Cool & Filter (Celite) Heat->Filter Extract Extract (EtOAc) Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling (Protocol 2.3).

Analytical Characterization

Characterization of the final products is essential to confirm their identity and purity. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.

CompoundExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Starting Material: this compound260.0/262.0 (Br isotope pattern)Pyridine protons (2H), Propyl group protons (7H), NH proton (1H, broad)Aromatic carbons, Propyl carbons
N-Acetylated Product: (Protocol 2.1)302.0/304.0 (Br isotope pattern)Pyridine protons (2H), Propyl group protons (7H, shifted), Acetyl methyl (3H, singlet ~2.1 ppm)Carbonyl carbon (~170 ppm), Aromatic carbons, Propyl carbons, Acetyl carbon
N-Sulfonylated Product: (Protocol 2.2)400.0/402.0 (Br isotope pattern)Pyridine protons (2H), Phenyl protons (5H), Propyl group protons (7H, shifted)Aromatic carbons (pyridine and phenyl rings), Propyl carbons
Suzuki Product (Phenyl): (Protocol 2.3)299.1 (after de-bromination)Pyridine protons (2H), Phenyl protons (5H), Propyl group protons (7H), Acetyl methyl (3H)Aromatic carbons (biphenyl system), Propyl carbons, Acetyl carbon, Carbonyl carbon

Note: NMR chemical shifts are approximate and depend on the solvent used. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful derivatization.

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) in the starting material and intermediates is a crucial diagnostic tool. This pattern will be absent in the final product of a successful Suzuki coupling.

NMR Spectroscopy:

  • ¹H NMR: Successful acylation or sulfonylation will result in a downfield shift of the protons on the carbon adjacent to the nitrogen (the α-methylene of the propyl group) due to the increased electron-withdrawing nature of the new substituent.

  • ¹³C NMR: The appearance of a new carbonyl signal (~170 ppm) for acylated products or additional aromatic signals for sulfonylated/arylated products confirms the transformation.

  • HSQC/HMBC: 2D NMR experiments can be used for unambiguous assignment of all proton and carbon signals, especially for complex structures.[11]

Conclusion

The derivatization of this compound is a versatile strategy for generating novel chemical entities for drug discovery and chemical biology. The protocols for N-acylation, N-sulfonylation, and Suzuki-Miyaura cross-coupling described herein provide a robust foundation for synthesizing diverse libraries of compounds. By understanding the underlying chemical principles and carefully characterizing the products, researchers can effectively leverage this scaffold to develop new molecules with tailored biological and physicochemical properties.

References

Application Note & Protocols: One-Pot Synthesis of Pyridine Derivatives from 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This guide provides researchers, scientists, and drug development professionals with detailed one-pot protocols for the strategic functionalization of 5-Bromo-3-nitro-N-propylpyridin-2-amine, a versatile and highly functionalized starting material. By leveraging palladium-catalyzed cross-coupling reactions and sequential transformations, this document outlines robust methods for creating diverse libraries of novel pyridine derivatives efficiently. We delve into the causality behind experimental choices, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to ensure reproducible and high-yield syntheses.

Introduction: The Strategic Value of the Pyridine Core

Pyridine derivatives are privileged structures found in numerous FDA-approved drugs, agrochemicals, and functional materials.[1] Their prevalence stems from their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The development of efficient, modular, and atom-economical synthetic routes to access diverse pyridine analogues is therefore a paramount goal in modern organic synthesis.[2][3]

One-pot syntheses, where multiple reaction steps are performed in a single vessel without intermediate isolation, represent a significant advance towards this goal.[4][5] They reduce solvent waste, minimize purification steps, and shorten overall reaction times, aligning with the principles of green chemistry.[2][6] This application note focuses on this compound as a strategic starting material for one-pot diversification.

The Starting Material: A Hub for Diversification

The structure of this compound offers three distinct points for chemical modification. Understanding the reactivity of each site is crucial for designing selective one-pot sequences.

  • C5-Bromo Group: This is the primary handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Br bond is readily activated by a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7]

  • C3-Nitro Group: This powerful electron-withdrawing group influences the reactivity of the pyridine ring. Critically, it can be reduced to a primary amine, which opens up a vast array of subsequent functionalization possibilities (e.g., amidation, alkylation, diazotization).

  • C2-N-propylamino Group: This secondary amine provides steric and electronic influence and can be a site for N-functionalization, although it is generally less reactive than the C5-bromo position in cross-coupling contexts.

Caption: Key reactive sites on the this compound scaffold.

Part I: One-Pot C5-Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8][9] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[8][10][11]

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R'-M] PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product Reagents R-X + R'-M Reagents->OxAdd Py-Br

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 1.1: One-Pot Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[10][12][13]

Causality & Expertise:

  • Catalyst/Ligand Choice: A pre-formed catalyst like Pd(PPh₃)₄ is convenient. Alternatively, a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand is used. For electron-rich pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[14]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

Reagent / Material Purpose Typical Amount Safety Note
This compoundStarting Material1.0 equiv-
Arylboronic AcidCoupling Partner1.1 - 1.5 equivHandle in a fume hood.
Pd(PPh₃)₄ or Pd(OAc)₂/LigandCatalyst1-5 mol%Palladium compounds are sensitizers.[15]
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equivCorrosive. Avoid inhalation.
1,4-Dioxane & WaterSolvent4:1 to 10:1 ratioDioxane is a suspected carcinogen.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: One-Pot Sonogashira Coupling for C5-Alkynylation

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides.[1][16] It typically employs a dual-catalyst system of palladium and copper(I).[16]

Causality & Expertise:

  • Dual Catalyst System: The palladium catalyst activates the C-Br bond. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[16] Copper-free protocols exist but may require specific ligands or conditions.[17]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both as the base to deprotonate the alkyne and often as a co-solvent.[16]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are preferred.

Reagent / Material Purpose Typical Amount Safety Note
This compoundStarting Material1.0 equiv-
Terminal AlkyneCoupling Partner1.1 - 1.5 equivVolatile alkynes should be handled with care.
PdCl₂(PPh₃)₂Palladium Catalyst1-3 mol%-
Copper(I) Iodide (CuI)Co-catalyst2-5 mol%Light-sensitive.
Triethylamine (Et₃N)Base / Solvent2.0 equiv or as solventFlammable, corrosive, strong odor.
Anhydrous DMF or THFSolvent-Anhydrous conditions are important.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and CuI (4 mol%).

  • Add this compound (1.0 equiv).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv).

  • Stir the mixture for 10 minutes, then add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor by TLC or GC-MS.[7]

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part II: Advanced One-Pot Sequential Reactions

The true power of one-pot synthesis is realized in sequential reactions, where the product of the first transformation is immediately used as the substrate for a second, distinct reaction.[5] This avoids a separate workup and purification step, dramatically improving efficiency.[18]

Protocol 2.1: One-Pot Suzuki Coupling Followed by Nitro Group Reduction

This powerful sequence first builds a biaryl scaffold and then reduces the nitro group to a versatile amine, yielding highly valuable 5-aryl-N³-propylpyridine-2,3-diamine derivatives in a single operation.

Causality & Expertise:

  • Reaction Compatibility: The key challenge is to ensure the reagents and conditions for the second step (reduction) do not interfere with the first (coupling). For instance, a strong reducing agent added at the beginning would destroy the starting material.

  • Choice of Reducing Agent: After the Suzuki coupling is complete, a chemoselective reducing agent for the nitro group is introduced.

    • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and effective method. Conveniently, the palladium on carbon (Pd/C) can sometimes be the same catalyst source used for the coupling, although catalyst activity can vary.[18][19] CAUTION: Pd/C is pyrophoric and must be handled with extreme care, especially when dry or in the presence of flammable solvents.[20][21][22] Always handle under an inert atmosphere or as a wet slurry.

    • Metal Salts (SnCl₂·2H₂O, Fe/HCl): These are classic, robust reagents for nitro reduction. They are added after the coupling reaction is complete. The acidic workup required can be beneficial for purification.

Sequential_Workflow Start This compound Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)2) Start->Step1 Intermediate Intermediate (in situ) 5-Aryl-3-nitro-N-propylpyridin-2-amine Step1->Intermediate No Isolation Step2 Step 2: Nitro Reduction (Add Reducing Agent, e.g., H2, Pd/C) Intermediate->Step2 Product Final Product 5-Aryl-N2-propylpyridine-2,3-diamine Step2->Product

Caption: Workflow for the one-pot sequential Suzuki coupling and nitro reduction.

Step-by-Step Protocol (Using Catalytic Hydrogenation):

  • Perform the Suzuki-Miyaura coupling (Protocol 1.1) in a solvent suitable for hydrogenation (e.g., Ethanol, THF, or Ethyl Acetate).

  • Once the coupling is complete as confirmed by LC-MS, cool the reaction vessel to room temperature.

  • CAREFULLY add Palladium on Carbon (10% w/w, ~5 mol%) under a positive flow of inert gas. Never add dry Pd/C to a flask containing flammable solvent vapors in air. [21][22] It is safer to add the solvent to the flask containing the catalyst and substrate under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas (using a balloon or a Parr shaker apparatus).

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by LC-MS for the disappearance of the nitro intermediate.

  • Once the reduction is complete, carefully purge the vessel with inert gas again.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. CAUTION: The filter cake is flammable and should be kept wet and disposed of properly.[22]

  • Concentrate the filtrate and purify the product as required.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Coupling Yield Inactive catalyst; Insufficient base; Poor quality boronic acid; Water in Sonogashira reaction.Use a fresh catalyst or a different ligand.[14] Ensure the base is anhydrous and of good quality. Use freshly opened or purified boronic acid. Ensure Sonogashira reaction is run under strictly anhydrous conditions.
Debromination Side Product Catalyst is too active; Presence of protic sources.Use a less active catalyst or lower the reaction temperature. Ensure solvents and reagents are anhydrous.
Alkyne Homocoupling (Glaser) Presence of oxygen in Sonogashira reaction.Thoroughly degas all solvents and maintain a strict inert atmosphere. Consider a copper-free protocol.[17]
Incomplete Nitro Reduction Inactive hydrogenation catalyst; Insufficient reducing agent.Use fresh Pd/C. Increase hydrogen pressure or reaction time. For metal salt reductions, ensure sufficient equivalents are added.
Product Purification Issues Amine products may stick to silica gel.Use a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent during column chromatography.

Conclusion

The protocols detailed in this guide demonstrate that this compound is an exceptionally valuable building block for the efficient, one-pot synthesis of diverse and complex pyridine derivatives. By mastering palladium-catalyzed cross-coupling and sequential reaction strategies, researchers can rapidly assemble libraries of novel compounds for applications in drug discovery and materials science, while adhering to the resource-efficient principles of modern synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of bromopyridines, a notoriously challenging but vital transformation in medicinal chemistry.

Introduction: The "2-Pyridyl Problem" and Other Challenges

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, prized for its functional group tolerance and mild conditions.[1][2] However, when working with heteroaromatic halides like bromopyridines, researchers often face frustratingly low yields or complete reaction failure. The challenges are rooted in the inherent electronic properties of the pyridine ring.

The primary difficulty, often termed the "2-pyridyl problem," arises from the Lewis basic nitrogen atom in the pyridine ring.[3] This nitrogen can coordinate with the palladium catalyst, forming inactive or less active catalytic species, thereby stalling the catalytic cycle.[4][5] Furthermore, the electron-deficient nature of the pyridine ring can slow the rate-determining oxidative addition step and the crucial transmetalation step.[3][5]

This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki reaction with a bromopyridine is showing low or no conversion. What are the most common culprits?

Low conversion is a frequent issue that can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.[4]

Core Areas to Investigate:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen is a primary suspect. It can bind strongly to the palladium center, effectively poisoning your catalyst.[3][5] Additionally, trace oxygen in your reaction setup can oxidize the active Pd(0) catalyst to inactive Pd(II) species or degrade phosphine ligands.[4][5]

  • Ineffective Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical for success with challenging substrates like bromopyridines.[4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.

  • Boronic Acid/Ester Instability: Your organoboron coupling partner may be degrading under the reaction conditions. The most common side reaction is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of aqueous bases.[4][5]

  • Suboptimal Base or Solvent: The base is not just a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] An inappropriate base or solvent system can lead to poor solubility of reagents, slow reaction rates, or increased side reactions.[5]

Below is a logical workflow to begin your troubleshooting process.

G start Low or No Conversion Observed cat_issue Investigate Catalyst System start->cat_issue reagent_issue Check Reagent Stability & Quality start->reagent_issue condition_issue Optimize Reaction Conditions start->condition_issue cat_deactivation Catalyst Deactivation? (Pyridine Coordination, Oxygen) cat_issue->cat_deactivation ligand_choice Suboptimal Ligand? cat_issue->ligand_choice boron_decomp Protodeboronation? reagent_issue->boron_decomp purity_issue Purity of Halide/Base? reagent_issue->purity_issue base_solvent Incorrect Base/Solvent? condition_issue->base_solvent temp_time Insufficient Temp/Time? condition_issue->temp_time degassing Improper Degassing? condition_issue->degassing screen_ligands Implement Ligand Screening Protocol cat_deactivation->screen_ligands Solution: Use bulky, electron-rich ligands ligand_choice->screen_ligands Solution: Screen ligands (e.g., Buchwald type) use_esters Switch to More Stable Boron Reagent boron_decomp->use_esters Solution: Use boronic esters (Pinacol, MIDA) or KF base screen_conditions Screen Reaction Parameters base_solvent->screen_conditions Solution: Screen new base/solvent combinations fpt Ensure Rigorous Inert Atmosphere degassing->fpt Solution: Use Freeze-Pump-Thaw or extensive sparging

Caption: A logical workflow for troubleshooting low conversion.

Q2: How do I choose the right catalyst and ligand for a difficult bromopyridine coupling?

Standard catalysts like Pd(PPh₃)₄ often fail with bromopyridines because the ligands are not sufficient to prevent catalyst inhibition or promote the challenging steps of the catalytic cycle. The modern solution is to use more sophisticated ligands that are both bulky and electron-rich.[8][9]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[6]

  • Bulky ligands create a sterically hindered pocket around the palladium atom. This steric shield discourages the pyridine nitrogen from coordinating and deactivating the catalyst.[5] It also promotes the final reductive elimination step to release the product.[6]

Table 1: Ligand Selection Guide for Bromopyridine Suzuki Couplings

Ligand ClassExamplesKey CharacteristicsBest For...
Buchwald-type Biarylphosphines SPhos, RuPhos, XPhosHighly electron-rich and sterically demanding. State-of-the-art for challenging couplings.Overcoming catalyst inhibition by pyridine nitrogen; coupling with sterically hindered partners.
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and cone angles can be tuned.Promoting oxidative addition, especially with less reactive bromides.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, more electron-rich than most phosphines. Form very stable Pd complexes.[6]High-temperature reactions where phosphine ligands might decompose. Effective for 2-pyridyl couplings.[11]
Ferrocenylphosphines dppfBidentate ligand, offers good stability to the catalyst complex.General screening, often effective but may be less robust than Buchwald ligands for the most difficult substrates.

Recommendation: If you are experiencing low conversion, a screening of 2-3 different classes of ligands, particularly from the Buchwald-type family, is the most effective troubleshooting step.

G pd Pd(0) ligand Bulky Ligand (e.g., SPhos) pyridine Bromopyridine pd->pyridine Coordination & Deactivation (Inhibited by Bulk) pyridine->pd Oxidative Addition

Caption: Bulky ligands sterically hinder pyridine coordination.

Q3: My boronic acid/ester seems to be decomposing. What is protodeboronation and how can I prevent it?

Protodeboronation is a common and often overlooked side reaction where the C–B bond of the organoboron reagent is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[4] This consumes your nucleophile and halts the reaction. Electron-deficient heteroaryl boronic acids, including pyridyl boronic acids, are particularly susceptible to this decomposition pathway.[12]

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boroxines (a trimer) and are often less stable. Pinacol esters (Bpin) or MIDA boronates are generally more robust, crystalline, and less prone to protodeboronation.[5][13] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[14]

  • Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation.[5] They slowly hydrolyze in the reaction mixture to generate the active boronic acid.

  • Choose the Right Base: Strong aqueous bases can accelerate protodeboronation. Consider using a weaker carbonate base or non-aqueous conditions. Anhydrous potassium fluoride (KF) is known to be effective while minimizing this side reaction.[7]

  • Limit Water: While some water is often necessary, especially with inorganic bases, using an excessive amount can promote hydrolysis of the boronic acid.

Table 2: Comparison of Boron Reagents

Boron ReagentStructureAdvantagesDisadvantages
Boronic Acid R-B(OH)₂Commercially available, highly reactive.Prone to protodeboronation and trimerization (boroxine formation).
Pinacol Ester R-B(O₂C₂Me₄)Stable, crystalline, less susceptible to protodeboronation.[5]Can have lower reactivity, may require more forcing conditions.
MIDA Ester R-B(MIDA)Bench-stable, compatible with chromatography, slow release of boronic acid.[13]Requires an extra deprotection step in the catalytic cycle.
Trifluoroborate Salt [R-BF₃]KHighly stable to air and moisture, resistant to protodeboronation.[5]Requires specific conditions for activation.
Q4: I'm observing significant byproduct formation (homocoupling, debromination). How can I minimize these?

Besides the desired product, several side reactions can reduce your yield.

  • Homocoupling of Boronic Acid: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (R-R). It is almost always caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that promote this pathway.[5][15]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is essential.[5] Use several cycles of vacuum/backfill with an inert gas (argon or nitrogen) or use the freeze-pump-thaw method for best results.[16] Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Debromination of Pyridine: This side reaction replaces the bromine atom on your starting material with a hydrogen atom, forming the parent pyridine. This can occur if a hydride source is present in the reaction.[15]

    • Solution: Ensure solvents are pure and not a source of hydrides. Some bases or additives can also promote this pathway, so screening may be necessary.

Q5: What is the optimal base and solvent system for coupling with bromopyridines?

The base and solvent work in concert to facilitate the reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[6][7] The solvent must dissolve all components at the reaction temperature.

Table 3: Common Base and Solvent Combinations

BaseSolvent SystemComments
K₂CO₃, Cs₂CO₃1,4-Dioxane / WaterA very common and effective general-purpose system. The water is necessary to dissolve the carbonate base.
K₃PO₄Toluene / Water or THF / WaterA stronger base that is often effective when carbonates fail. Can improve rates for challenging substrates.
KF1,4-Dioxane (anhydrous)A weaker, non-nucleophilic base ideal for minimizing protodeboronation of sensitive boronic acids.[7]
NaOt-Bu, KOt-BuToluene, Dioxane (anhydrous)Strong, non-aqueous bases. Can be effective but may not be compatible with all functional groups.

Recommendation: For a new reaction, a system like K₂CO₃ or K₃PO₄ in a 4:1 to 10:1 mixture of dioxane:water is a robust starting point.[16] If protodeboronation is suspected, switching to anhydrous conditions with KF is a logical next step.

Experimental Protocol: Troubleshooting a Low-Yielding Bromopyridine Suzuki Coupling

This protocol outlines a parallel screening approach to efficiently identify improved conditions.

Objective: To systematically screen ligands and bases to improve the yield of a Suzuki coupling between a bromopyridine and an organoboron reagent.

Materials:

  • Bromopyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)

  • Ligands for screening (e.g., SPhos, RuPhos, P(t-Bu)₃; 4 mol %)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, KF; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert atmosphere reaction vials (e.g., Schlenk tubes or microwave vials)

Procedure:

  • Preparation (Inert Atmosphere): Perform all additions of solids and catalysts in a glovebox or under a positive flow of argon/nitrogen.

  • Reagent Addition: To a series of reaction vials, add the bromopyridine, boronic ester, palladium precatalyst, and the assigned ligand for that vial.

  • Base Addition: Add the assigned base to each vial.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe.[16] Ensure all reagents are in solution or well-suspended.

  • Degassing (if not done in glovebox): Seal the vials and perform three cycles of evacuating and backfilling with inert gas.

  • Reaction: Place the vials in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 80-110 °C).[5]

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 12-18 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.[1]

  • Workup & Purification: Once the optimal conditions are identified and the reaction is scaled up and complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][5]

This systematic approach allows for the efficient diagnosis of the problem and rapid identification of a robust solution for your challenging bromopyridine coupling.

References

Technical Support Center: Purification of 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-nitro-N-propylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this and structurally similar compounds. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Common impurities often include positional isomers that may form during synthesis.[1] Unreacted starting materials and byproducts from side reactions during the bromination and nitration steps are also potential contaminants. The separation of these closely related isomers is often the primary purification challenge.[1][2]

Q2: What is the recommended purification method for this compound?

A2: The most effective purification strategy will depend on the nature of the impurities and the scale of your reaction. For many substituted pyridines, a combination of aqueous workup followed by either column chromatography or recrystallization generally yields high-purity products.[3] Flash column chromatography is particularly effective for separating compounds with different polarities, such as isomers and other byproducts.[3][4] If the product is a solid, recrystallization can be an excellent technique for removing smaller amounts of impurities.[4][5]

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term stability, it is advisable to store the compound in a cool, dry, and well-ventilated area.[1] Keeping it in a dark place under an inert atmosphere and refrigerated at 2-8°C is also recommended.[1]

Q4: What is the expected solubility profile of this compound?

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues that may arise during the purification of this compound.

A. Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures. However, challenges can arise.

Problem Potential Cause Solution
Poor Separation of Compound from Impurities The polarity of the eluent is either too high or too low.Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value between 0.2 and 0.4 for the target compound for effective separation.[6]
Compound Streaking or Tailing on TLC and Column The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded.Add a small amount of a modifier, like triethylamine (0.1-1%), to the mobile phase to improve the peak shape.[2][6] Ensure the sample is not too concentrated when loaded onto the column.[2]
Compound Degradation on the Column Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[6]Consider deactivating the silica gel by pre-treating it with a base like triethylamine.[6] Alternatively, using a different stationary phase such as neutral or basic alumina can be a viable option.[6]
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel, or the elution was incomplete.Ensure the column is fully eluted with a more polar solvent at the end of the purification to recover all adsorbed compounds. If degradation is suspected, consider the solutions for compound degradation.

Workflow for Optimizing Column Chromatography

G cluster_0 TLC Optimization cluster_1 Column Preparation & Elution cluster_2 Analysis & Isolation TLC_start Dissolve crude product in a suitable solvent TLC_spot Spot on TLC plate TLC_start->TLC_spot TLC_develop Develop plate in various solvent systems (e.g., Hexane/Ethyl Acetate) TLC_spot->TLC_develop TLC_visualize Visualize under UV light TLC_develop->TLC_visualize TLC_analyze Analyze Rf values. Aim for Rf of 0.2-0.4 for the product. TLC_visualize->TLC_analyze Col_prep Prepare a slurry of silica gel in the optimized eluent TLC_analyze->Col_prep Optimized eluent Col_pack Pack the column with the slurry Col_prep->Col_pack Col_load Load the sample dissolved in a minimal amount of solvent Col_pack->Col_load Col_elute Elute with the optimized solvent system, gradually increasing polarity if necessary Col_load->Col_elute Col_collect Collect fractions Col_elute->Col_collect Frac_TLC Analyze collected fractions by TLC Col_collect->Frac_TLC Frac_combine Combine fractions containing the pure product Frac_TLC->Frac_combine Frac_evap Evaporate the solvent to obtain the purified compound Frac_combine->Frac_evap

Caption: A workflow for column chromatography.

B. Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Problem Potential Cause Solution
Compound Does Not Dissolve The chosen solvent is not polar enough.Select a more polar solvent or a solvent mixture. Ethanol or ethyl methyl ketone have been reported as suitable for similar compounds.[1]
Oiling Out (Compound separates as an oil, not crystals) The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Lower the temperature at which crystallization begins.[2] Ensure a slower cooling rate.[2] If the solution is too concentrated, add a small amount of the "good" solvent.[2]
No Crystal Formation Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.If the solution is too dilute, evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.[4]
Low Yield of Purified Crystals Too much solvent was used, or the crystals are slightly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[2][5]
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[2][7] Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2][7]

Decision Tree for Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve crude product in minimal hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Crystals form? cool->crystals_form yield_ok Yield acceptable? crystals_form->yield_ok Yes no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal crystals_form->no_crystals No purity_ok Purity acceptable? yield_ok->purity_ok Yes low_yield Troubleshoot: - Use less solvent initially - Use ice-cold wash solvent yield_ok->low_yield No end Pure Product Obtained purity_ok->end Yes impure Troubleshoot: - Use activated charcoal for colored impurities - Perform a second recrystallization purity_ok->impure No

Caption: A decision tree for recrystallization.

III. Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)[1]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1]

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.[1]

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.[1]

  • Elute the Column: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[2]

  • Collect Fractions: Collect the eluent in a series of collection tubes.[2]

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[2]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.[2]

Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.[2]

Materials:

  • Crude this compound

  • Appropriate solvent or solvent pair (e.g., ethanol, ethyl methyl ketone)[1]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.[2]

  • Gently heat the mixture while stirring until the solid completely dissolves.[2]

  • If the solution is colored and colored impurities are suspected, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • If activated charcoal was used, perform a hot filtration to remove it.[2]

  • Allow the hot, clear solution to cool slowly to room temperature.[2]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of cold solvent.[2]

  • Dry the crystals under vacuum to remove any residual solvent.[2]

IV. References

  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (URL: 1)

  • Chromatography of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (URL: 1)

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products - Benchchem. (URL: 3)

  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 - PubChem. (URL: --INVALID-LINK--)

  • 5-bromo-3-nitro-N-(3-phenoxypropyl)pyridin-2-amine - PubChem. (URL: --INVALID-LINK--)

  • 2,3-diaminopyridine - Organic Syntheses. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization - Benchchem. (URL: 5)

  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography - Benchchem. (URL: 6)

  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (URL: 8)

  • (5-BROMO-3-NITRO-PYRIDIN-2-YL)-ISOPROPYL-AMINE - ChemicalBook. (URL: --INVALID-LINK--)

  • An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate - ResearchGate. (URL: --INVALID-LINK--)

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: --INVALID-LINK--)

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: --INVALID-LINK--)

  • 2-Amino-5-bromo-3-nitropyridine - MedchemExpress.com. (URL: --INVALID-LINK--)

  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide - Benchchem. (URL: 9)

  • Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem. (URL: 7)

References

How to avoid side-products in the nitration of aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side-Products and Controlling Regioselectivity

Welcome to the technical support center for the nitration of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental yet challenging reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to nitrate 2-aminopyridine and I'm getting a mixture of isomers. Why is this happening and how can I favor the 5-nitro product?

A1: The formation of multiple regioisomers is a common challenge in the nitration of 2-aminopyridine. The primary products are typically 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1] The observed regioselectivity is a result of a complex interplay between kinetic and thermodynamic factors, as well as electronic effects within the molecule.

Initially, under acidic conditions, the reaction often proceeds via the formation of a kinetically favored N-nitro species, 2-nitraminopyridine.[1] This intermediate is unstable and can rearrange to the more stable C-nitrated products upon heating. The preference for substitution at the 5-position over the 3-position is not simply due to steric hindrance. A key concept to understand here is "electric hindrance," which refers to the electrostatic repulsion between the incoming electrophile (the nitronium ion, NO₂⁺) and the positive charges within the protonated aminopyridine ring.[1][2]

In the acidic medium, the pyridine nitrogen is protonated. This creates a positive charge that, through resonance, is delocalized, particularly at the C-3 and C-5 positions. However, the repulsion is more significant at the C-3 position due to its proximity to the positively charged ring nitrogen, thus favoring attack at the C-5 position.[1]

Troubleshooting & Optimization:

  • Temperature Control: Higher temperatures (e.g., 40°C or above) favor the intermolecular rearrangement from the N-nitro intermediate to the thermodynamically stable C-nitro products, particularly the 5-nitro isomer.[1][3]

  • Reaction Medium: The use of a strong acidic medium like sulfuric acid is essential for the generation of the nitronium ion and for facilitating the rearrangement process.

  • Monitoring the Reaction: Follow the reaction progress using TLC or LC-MS to determine the optimal reaction time for the formation of the desired 5-nitro isomer and to avoid potential side reactions from prolonged heating.

Q2: My direct nitration of 3-aminopyridine is failing, leading to low yields and decomposition. What is the cause and what is the recommended approach?

A2: Direct nitration of 3-aminopyridine is notoriously difficult and often results in poor yields or decomposition. This is because the amino group is highly susceptible to oxidation by the nitrating agents.[4] Furthermore, under the strongly acidic conditions required for nitration, both the ring nitrogen and the amino group can be protonated, leading to a highly deactivated ring that is resistant to electrophilic attack.

The most effective and reliable strategy to achieve successful nitration of 3-aminopyridine is to use a protecting group for the amino function. This serves two primary purposes:

  • Prevents Oxidation: The protecting group shields the sensitive amino group from the harsh oxidizing conditions of the nitration reaction.

  • Directs Regioselectivity: While not always the primary goal, the nature of the protecting group can influence the position of nitration. For 3-aminopyridine, the goal is often to introduce the nitro group at the 2-position.

A well-documented approach is the conversion of 3-aminopyridine into N,N'-di-(3-pyridyl)-urea, followed by nitration and subsequent hydrolysis to yield 2-nitro-3-aminopyridine.[4]

Workflow for Protected Nitration of 3-Aminopyridine

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 3-Aminopyridine 3-Aminopyridine N,N'-di-(3-pyridyl)-urea N,N'-di-(3-pyridyl)-urea 3-Aminopyridine->N,N'-di-(3-pyridyl)-urea  Phosgene or Urea N,N'-di-(2-nitro-3-pyridyl)-urea N,N'-di-(2-nitro-3-pyridyl)-urea N,N'-di-(3-pyridyl)-urea->N,N'-di-(2-nitro-3-pyridyl)-urea  HNO₃/H₂SO₄ 2-Nitro-3-aminopyridine 2-Nitro-3-aminopyridine N,N'-di-(2-nitro-3-pyridyl)-urea->2-Nitro-3-aminopyridine  Hydrolysis

Caption: Workflow for the nitration of 3-aminopyridine via a urea-protected intermediate.

Q3: I am observing di-nitrated by-products. How can I improve the selectivity for mono-nitration?

A3: The formation of di-nitrated products occurs when the initially formed mono-nitro aminopyridine undergoes a second nitration. While the nitro group is deactivating, under harsh reaction conditions, further nitration is possible. To enhance selectivity for the mono-nitrated product, you need to carefully control the reaction parameters.

Strategies to Favor Mono-nitration:

StrategyRationale
Control Reaction Temperature Lowering the reaction temperature decreases the overall reaction rate, providing a larger window to stop the reaction after the first nitration has occurred.[5]
Stoichiometry of Nitrating Agent Use a minimal excess of the nitrating agent (ideally close to 1.0 equivalent). A large excess drives the reaction towards multiple nitrations.[5]
Slow Addition of Nitrating Agent Adding the nitrating agent dropwise maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-nitro product.[5]
Monitor Reaction Progress Use TLC, GC, or LC-MS to track the consumption of the starting material and the formation of the desired product. Quench the reaction when the optimal conversion is reached.

Troubleshooting Guide

Problem: Low yield of the desired nitro-aminopyridine isomer.

Possible CauseSuggested SolutionScientific Rationale
Incomplete Reaction Increase reaction time or temperature moderately. Monitor via TLC/LC-MS to find the optimal endpoint.Nitration of deactivated pyridine rings can be slow. Providing more energy or time can drive the reaction to completion.
Decomposition of Starting Material/Product Ensure the temperature does not exceed the stability limits of your compounds. Consider using a milder nitrating agent (e.g., nitric acid in trifluoroacetic anhydride).[6][7] For sensitive substrates like 3-aminopyridine, use a protecting group strategy.[4]Aminopyridines can be sensitive to the strong oxidizing conditions of mixed acid. Milder conditions or protecting the amino group can prevent degradation.
Suboptimal Reaction Conditions Re-evaluate the acid concentration and the ratio of nitric to sulfuric acid. For 2-aminopyridine, ensure conditions are sufficient to promote the rearrangement from the N-nitro to the C-nitro product.[1]The generation of the active nitronium ion (NO₂⁺) is highly dependent on the reaction medium. The medium also influences the stability and rearrangement of intermediates.
Formation of N-nitro intermediate (kinetic product) For 2-aminopyridine, ensure the reaction is heated sufficiently (e.g., >40°C) to facilitate the rearrangement to the thermodynamic C-nitro products.[1]The initially formed 2-nitraminopyridine is the kinetic product. Thermal energy is required to overcome the activation barrier for the intermolecular rearrangement to the more stable ring-nitrated isomers.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

This protocol is adapted from traditional methods and should be optimized for your specific scale and equipment.[8]

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 2.5 mL per 1g of 2-aminopyridine).

  • Cooling: Cool the flask in an ice-water bath to maintain a low temperature.

  • Substrate Addition: Slowly and portion-wise, add 2-aminopyridine to the sulfuric acid, ensuring the temperature does not rise significantly (e.g., keep below 30°C).

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid (a typical ratio is 1:1 v/v, but this may need optimization). Cool this mixture in the ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the 2-aminopyridine solution. Maintain the reaction temperature below 30°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir for a specified time (e.g., 2 hours), then potentially warm to a higher temperature (e.g., 50°C) to drive the rearrangement to the 5-nitro isomer.[8] The optimal time and temperature should be determined by reaction monitoring.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the solution with an aqueous base (e.g., ammonia or sodium hydroxide solution) to a pH of ~8. This will precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization.

Protocol 2: Nitration of 3-Aminopyridine via N,N'-di-(3-pyridyl)-urea

This protocol is based on the methodology described in patent literature to avoid direct nitration issues.[4]

Part A: Synthesis of N,N'-di-(3-pyridyl)-urea

  • React 3-aminopyridine with phosgene or urea in an appropriate solvent. This reaction is typically high-yielding. Isolate the resulting N,N'-di-(3-pyridyl)-urea.

Part B: Nitration

  • Preparation: In a suitable reactor, dissolve the N,N'-di-(3-pyridyl)-urea in oleum (10% strength) or concentrated sulfuric acid.

  • Nitrating Acid Addition: Prepare a nitrating acid mixture (e.g., 32% HNO₃ in 68% H₂SO₄).

  • Reaction: Add the nitrating acid to the urea solution over a period of 1-2 hours, maintaining the temperature at around 60°C. Continue stirring at this temperature for an additional 3 hours.

  • Isolation of Intermediate: Cool the reaction mixture and dilute it with water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea. Filter and wash the solid.

Part C: Hydrolysis

  • Deprotection: Heat the isolated N,N'-di-(2-nitro-3-pyridyl)-urea in a mixture of sulfuric acid and water (e.g., 70% H₂SO₄) at a temperature not exceeding 90°C.

  • Crystallization: The product, 2-nitro-3-aminopyridine, will crystallize out of the solution as the reaction proceeds.

  • Isolation: Cool the mixture, filter the product, and wash until neutral to obtain pure 2-nitro-3-aminopyridine.

Mechanistic Insights

The regioselectivity in the nitration of 2-aminopyridine is governed by electronic factors that go beyond simple ortho/para direction. The concept of "electric hindrance" provides a more nuanced explanation.[1][2]

G cluster_0 Nitration of Protonated 2-Aminopyridine Start Protonated 2-Aminopyridine Intermediate_3 Attack at C-3 (High Repulsion) Intermediate_5 Attack at C-5 (Lower Repulsion) NO2 NO₂⁺ NO2->Intermediate_3 Electric Hindrance NO2->Intermediate_5 Favored Path Product_3 3-Nitro Product (Minor) Intermediate_3->Product_3 Product_5 5-Nitro Product (Major) Intermediate_5->Product_5

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of electron-deficient pyridines. These substrates are notoriously challenging due to the electronic properties of the pyridine ring and its tendency to interact with the palladium catalyst. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome these hurdles and achieve success in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Problem 1: Low to No Product Conversion

Q: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with a 2-chloropyridine or 3-bromopyridine derivative is failing or giving very low yields. What are the primary factors I should investigate?

A: Failure in these reactions is a common but solvable issue. The root cause often lies in one of four key areas: the catalyst system, the base, the reaction conditions, or reagent integrity. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst are the core challenges.[1][2]

A systematic troubleshooting approach is the most effective strategy:

  • Evaluate the Catalyst System (Precatalyst & Ligand): Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the robust C-Cl bonds in electron-deficient pyridines or overcoming catalyst inhibition.[3]

    • Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[2][4][5] Bulky, electron-rich ligands are essential to shield the palladium atom, promote the crucial oxidative addition step, and facilitate rapid reductive elimination.[2][3]

    • Solution: Switch to a more active, state-of-the-art catalyst system.

      • Ligands: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos (Buchwald Ligands).[2][3] These ligands create a bulky coordination sphere around the palladium, which disfavors binding of the pyridine nitrogen and accelerates the key steps of the catalytic cycle.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]

      • Precatalyst: Use a modern, air-stable Pd(II) precatalyst that efficiently generates the active Pd(0) species in situ. Palladacycle-based precatalysts (e.g., G3 or G4 Buchwald precatalysts) are excellent choices as they are designed for rapid activation and high catalytic turnover.[6]

  • Re-evaluate the Base: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction by activating the organoboron species.[7][8]

    • Causality: An inappropriate base can be ineffective, insoluble, or promote side reactions. For electron-deficient systems, a sufficiently strong base is needed to drive the reaction forward.

    • Solution: Screen a panel of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for these challenging couplings.[3] Their strength and solubility profile in common reaction solvents can significantly impact the outcome.[9]

  • Optimize Reaction Temperature & Time:

    • Causality: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[2] Conversely, insufficient temperature will result in a sluggish or stalled reaction, particularly with less reactive halides like chlorides.[3]

    • Solution: For chloropyridines, temperatures in the range of 80-110 °C are typical.[1][10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion, which can lead to product degradation.

  • Ensure an Inert Atmosphere and Anhydrous Conditions:

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[2][3] Water can also promote undesirable side reactions like protodeboronation of the boronic acid.[2][10]

    • Solution: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) prior to use.[11] The reaction should be set up and run under a positive pressure of an inert gas.[1][10] Using anhydrous solvents can minimize the risk of hydrolytic side reactions.[11]

Problem 2: Catalyst Deactivation and Side Reactions

Q: I suspect my catalyst is deactivating. I observe the formation of palladium black and my reaction stalls. What causes this and how can I prevent it?

A: Catalyst deactivation is the primary obstacle in pyridine cross-coupling. The visual formation of palladium black (aggregated, inactive palladium) is a clear indicator.[2] This is often triggered by a combination of pyridine coordination, insufficient ligand protection, and high temperatures.[2]

  • Primary Cause: Pyridine Poisoning: The nitrogen lone pair of your substrate (or product) acts as a strong ligand, binding to the palladium center and displacing the phosphine ligand. This leads to the formation of catalytically inactive complexes.[2][4][12] Electron-withdrawing groups on the pyridine ring exacerbate this issue by making the nitrogen a poorer σ-donor but a better π-acceptor, which can still lead to strong coordination.

  • Prevention Strategies:

    • Use Bulky Ligands: As mentioned previously, sterically encumbered ligands like XPhos or SPhos are your best defense.[2][3] They form a protective pocket around the palladium atom, sterically blocking the pyridine nitrogen from coordinating.

    • Maintain an Appropriate Ligand:Palladium Ratio: A common mistake is using too little ligand. A ratio of 2:1 (Ligand:Pd) is a good starting point to ensure the palladium center remains saturated and protected. Insufficient ligand concentration can lead to catalyst decomposition.[2]

    • Control Temperature: Avoid excessive heat, as it accelerates the rate of catalyst decomposition.[2]

Q: My main side products are homocoupling of my boronic acid and/or protodehalogenation of my pyridine halide. How can I minimize these?

A: These side reactions compete with your desired cross-coupling and are often promoted by suboptimal conditions.

  • Homocoupling (Biaryl Formation): This occurs when two molecules of your boronic acid couple together.

    • Cause: This is frequently exacerbated by the presence of oxygen.[11]

    • Solution: Rigorous degassing of all solvents and reagents is crucial. Maintain a strict inert atmosphere throughout the reaction.[11] Using bulky ligands can also sterically suppress this unwanted pathway.[11]

  • Protodehalogenation/Protodeboronation: This is the replacement of the halide or boronic acid group with a hydrogen atom.

    • Cause: Protodeboronation is the hydrolysis of the boronic acid, often promoted by excess water or an overly aggressive base.[10] Protodehalogenation can be caused by impurities or certain reaction pathways.

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[10] Careful screening of the base and temperature can also find a sweet spot that favors cross-coupling over these side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is definitively best for coupling with electron-deficient pyridines?

A1: While substrate-dependent, the most consistently successful ligands are the dialkylbiaryl phosphines , commonly known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[2][3] Their effectiveness stems from a combination of steric bulk and high electron-donating ability.[13] This combination promotes the formation of a monoligated, highly active Pd(0) species, accelerates the difficult oxidative addition step with pyridyl chlorides, and sterically shields the catalyst from being poisoned by the pyridine nitrogen.[3]

Q2: How do I choose between different palladium precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or a modern palladacycle?

A2: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[6] For challenging couplings, using a well-defined, air-stable Pd(II) precatalyst like a Buchwald palladacycle is highly recommended.[6] These precatalysts are specifically designed for clean, rapid, and quantitative generation of the active L-Pd(0) species upon exposure to the base in the reaction mixture, leading to more reliable and reproducible results.[6]

Q3: Does the position of the halide on the pyridine ring (e.g., 2-chloro vs. 3-chloro vs. 4-chloro) matter?

A3: Yes, the position is critical. 2- and 4-halopyridines are generally more reactive in oxidative addition than 3-halopyridines due to electronic effects. However, 2-halopyridines present the greatest challenge for catalyst poisoning because the nitrogen atom is positioned to readily chelate with the palladium center after oxidative addition. This makes the use of very bulky monodentate ligands particularly crucial for couplings at the 2-position.

Data & Comparative Tables

Table 1: Recommended Catalyst Systems for Pyridine Coupling
Catalyst ComponentRecommended ChoiceRationale
Palladium Precatalyst Buchwald G3/G4 PrecatalystsAir-stable, well-defined, rapid in situ generation of active Pd(0).[6]
Ligand Class Dialkylbiaryl PhosphinesBulky and electron-rich; prevents catalyst poisoning and accelerates reaction.[2][3][13]
Specific Ligands XPhos, SPhos, RuPhosProven efficacy for challenging heteroaryl chloride and bromide couplings.[2][3]
Base K₃PO₄, Cs₂CO₃Strong, effective bases for activating boronic acids in difficult couplings.[3]
Solvent Dioxane, Toluene, THF (often with water)Good solubility for reagents; water can aid in dissolving inorganic bases.[1][3]

Visualizing the Challenge & Solution

Diagram 1: Pd Catalytic Cycle and Pyridine Inhibition Pathway

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing deactivation pathway caused by pyridine coordination.

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Py-X)(X) pd0->oa_complex Oxidative Addition deactivated Inactive Pyridine-Pd Complex (Catalyst Poisoning) pd0->deactivated Coordination (Poisoning) trans_complex L-Pd(II)(Py-X)(Ar') oa_complex->trans_complex Transmetalation re_complex L-Pd(II)(Py-Ar') trans_complex->re_complex re_complex->pd0 Reductive Elimination product Pyridyl-Ar' (Product) re_complex->product pyx Pyridyl-X (Ar-X) pyx->oa_complex boronic Ar'-B(OR)₂ boronic->oa_complex base Base base->oa_complex pyridine_sub Pyridine Substrate or Product pyridine_sub->deactivated

Caption: The desired catalytic cycle (blue/yellow) vs. the catalyst poisoning pathway (red).

Diagram 2: Troubleshooting Workflow for Failed Pyridine Coupling

This decision tree provides a logical path for diagnosing and solving a failed reaction.

G start Reaction Failed (Low/No Yield) check_catalyst Is the catalyst system optimal? (e.g., Buchwald ligand/precatalyst) start->check_catalyst check_base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base No solution_catalyst ACTION: Switch to a bulky, electron-rich ligand (XPhos, SPhos) and a modern precatalyst (G3/G4). check_catalyst->solution_catalyst Yes check_conditions Are conditions inert & anhydrous? Degassed solvent? Inert gas? check_base->check_conditions No solution_base ACTION: Screen stronger bases (K₃PO₄, Cs₂CO₃). check_base->solution_base Yes check_temp Is the temperature correct? (e.g., 80-110 °C for chlorides) check_conditions->check_temp No solution_conditions ACTION: Re-run with rigorously degassed solvents under Ar/N₂. check_conditions->solution_conditions Yes solution_temp ACTION: Optimize temperature. Increase for chlorides, but avoid excessive heat (>120 °C). check_temp->solution_temp No

Caption: A step-by-step decision tree for troubleshooting failed pyridine coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Chloropyridine

This protocol is a representative example and may require optimization for specific substrates.[2]

Preparation:

  • Oven-dry all glassware (e.g., Schlenk tube or reaction vial with a stir bar) and allow it to cool under vacuum.

  • Backfill the glassware with an inert gas (Argon or Nitrogen).

Reaction Setup:

  • To the reaction vessel, add the chloropyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv) under a positive flow of inert gas.

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2–4 mol%).

  • Add the catalyst/ligand solids to the reaction vessel.

  • Seal the vessel with a septum or cap.

  • Add the degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution) via syringe. If needed, add degassed water (e.g., 10% v/v) to aid in dissolving the base.

Reaction and Work-up:

  • Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals navigating the complexities of pyridine coupling reactions. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from fundamental concepts to advanced troubleshooting and protocols. As application scientists with extensive field experience, we aim to explain not just what to do, but why specific strategies are effective, ensuring your success with these challenging yet vital transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the core principles behind the difficulties encountered in pyridine coupling reactions.

Q1: Why are cross-coupling reactions involving pyridine substrates notoriously challenging?

The primary difficulty stems from the Lewis basic nitrogen atom inherent to the pyridine ring. This nitrogen possesses a lone pair of electrons that can coordinate strongly to the transition metal center (most commonly palladium) of the catalyst. This coordination can generate stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling or completely halting the reaction.[1] This is often termed the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen, as the proximity enhances this inhibitory binding.[1][2]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

Catalyst deactivation in pyridine couplings typically follows three main pathways:

  • Direct Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the active metal center (e.g., Pd(0)). This prevents the coordination of reactants and inhibits essential steps of the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form stable, inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures. The pyridine moiety can often facilitate the formation of these off-cycle complexes.[1]

  • Catalyst Decomposition: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the probability of it agglomerating into inactive palladium black.[1]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction's difficulty?

The position is critical. 2-Halopyridines are the most challenging substrates because the nitrogen atom is ortho to the reaction center. This proximity creates a strong chelating effect with the palladium catalyst, significantly enhancing its deactivation.[1][2] 3- and 4-halopyridines are generally less problematic because the nitrogen is further from the reaction site, resulting in weaker coordination to the metal center.[2]

Q4: Besides the pyridine nitrogen, what are other common sources of catalyst poisoning?

While the substrate itself is often the primary inhibitor, catalyst activity can also be diminished by external impurities. It is crucial to use high-purity reagents and solvents, as common catalyst poisons include:

  • Sulfur Compounds: Thiophenes and other sulfur-containing molecules can irreversibly bind to palladium.[2][3]

  • Other Nitrogen Heterocycles: Impurities from other nitrogen-containing compounds can compete with the substrate for catalyst coordination.[2]

  • Halides and Cyanides: Excess halides or cyanide ions can lead to the formation of stable, inactive palladium complexes like [(CN)4Pd]2-.[2][4][5]

  • Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Thorough degassing of solvents and maintaining an inert atmosphere are imperative.[6]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and can have multiple root causes.

  • Possible Cause A: Catalyst Poisoning by Pyridine Nitrogen

    • Diagnosis: The reaction starts but stalls before completion, or never initiates. No palladium black is observed.

    • Solutions & Scientific Rationale:

      • Switch to a Bulkier Ligand: This is the most effective strategy. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) create a crowded coordination sphere around the palladium atom.[1][6][7] This steric bulk physically obstructs the pyridine nitrogen from binding to the metal center, while the ligand's electron-donating properties promote the desired, rapid catalytic turnover, which can outcompete the poisoning process.[2]

      • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial deactivation and achieve a satisfactory yield.[1][7]

      • Use a Modern Pre-catalyst: Advanced pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for high stability and rapid generation of the active Pd(0) species. This can provide a more consistent concentration of the active catalyst, minimizing the opportunity for poisoning to halt the reaction entirely.[7]

  • Possible Cause B: Inefficient Oxidative Addition

    • Diagnosis: The reaction is sluggish, particularly with electron-rich or sterically hindered pyridine chlorides.

    • Solutions & Scientific Rationale:

      • Change the Halide: The reactivity of the C-X bond towards oxidative addition follows the trend I > Br > Cl. If possible, switching from a pyridine chloride to a bromide or iodide will significantly accelerate this key activation step.[1]

      • Increase Reaction Temperature: Carefully increasing the temperature in 10-20 °C increments can provide the necessary activation energy for the oxidative addition to occur. However, monitor the reaction closely for signs of catalyst or substrate decomposition.[1]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

  • Diagnosis: A black precipitate forms in the reaction vessel, often accompanied by a stalled reaction.

  • Cause: This indicates that the active Pd(0) catalyst is agglomerating into inactive bulk palladium metal. As explained in Q2, this often happens when the catalytic cycle is slow due to inhibition by the pyridine substrate. The longer the Pd(0) species exists without undergoing oxidative addition, the more likely it is to decompose.[1]

  • Solutions & Scientific Rationale:

    • Optimize Ligand and Base: A more effective ligand (see Problem 1, Cause A) will accelerate the catalytic cycle, reducing the lifetime of "free" Pd(0) and thus minimizing its chance to agglomerate.[1]

    • Use a Stable Pre-catalyst: Using a well-defined pre-catalyst can ensure a controlled, slow release of the active Pd(0) species, keeping its concentration low and minimizing decomposition.[2]

Problem 3: Formation of Key Side Products

  • Diagnosis: Mass spectrometry or NMR of the crude product shows significant byproducts.

  • Common Side Products & Solutions:

    • Protodeboronation (in Suzuki Coupling): The boronic acid/ester is replaced by a hydrogen atom. This is often caused by trace water.[6]

      • Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and consider using more stable boronate esters (e.g., pinacol or MIDA esters) instead of boronic acids.[1][7]

    • Homocoupling: The boronic acid couples with itself, or the aryl halide couples with itself.

      • Solution: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6] Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon) before heating.[6]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.

G start Low or No Conversion check_pd_black Observe Pd Black (Decomposition)? start->check_pd_black pd_black_yes Yes check_pd_black->pd_black_yes Yes pd_black_no No check_pd_black->pd_black_no No pd_black_solutions Cause: Slow Catalysis - Use more stable pre-catalyst - Improve ligand effectiveness - Lower reaction temperature pd_black_yes->pd_black_solutions check_sm Starting Materials Consumed? pd_black_no->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_products Analyze for Side Products: - Protodeboronation? - Homocoupling? sm_yes->side_products side_products_solutions Solutions: - Use anhydrous conditions - Thoroughly degas reaction - Screen different bases side_products->side_products_solutions poisoning Suspect Catalyst Poisoning or Inefficient Catalysis sm_no->poisoning poisoning_solutions Solutions: 1. Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) 2. Increase catalyst loading (2-5 mol%) 3. Increase temperature cautiously 4. Switch halide (Cl -> Br -> I) poisoning->poisoning_solutions G center Successful Pyridine Coupling ligand Ligand Choice (Bulky & Electron-Rich) center->ligand base Base Selection (Anhydrous & Non-nucleophilic) center->base conditions Reaction Conditions (Inert Atmosphere, Anhydrous Solvent) center->conditions purity Reagent Purity (Free of S, O₂, H₂O) center->purity

References

Managing homocoupling side reactions in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

## Navigating Suzuki Coupling of Bromopyridines: A Technical Support Guide to Managing Homocoupling

Welcome to the technical support center for managing homocoupling side reactions in the Suzuki-Miyaura coupling of bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes temperamental cross-coupling reaction. Here, we delve into the mechanistic underpinnings of homocoupling, provide targeted troubleshooting advice, and answer frequently asked questions to empower you to optimize your synthetic routes.

Introduction: The Challenge of Pyridyl Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when working with heteroaromatic substrates like bromopyridines, chemists often face the frustrating emergence of homocoupling byproducts. This not only diminishes the yield of the desired cross-coupled product but also complicates purification.

Homocoupling can arise from two primary pathways: the dimerization of the boronic acid reagent or the coupling of two bromopyridine molecules. The former is often mediated by palladium(II) species and the presence of oxygen, while the latter, known as Ullmann-type coupling, can also be a competing reaction.[2][3][4] Bromopyridines, being electron-deficient, can present unique challenges that influence the delicate balance of the catalytic cycle.[5] This guide will equip you with the knowledge to diagnose and suppress these unwanted side reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you might be observing in your reaction outcomes.

Issue 1: Significant formation of boronic acid homocoupling product (biaryl from your boronic acid).

  • Probable Cause 1: Presence of Dissolved Oxygen. Oxygen can promote the homocoupling of boronic acids.[2][6] It can participate in the oxidation of Pd(0) to Pd(II), which is a key species in some homocoupling pathways.[3][7]

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 15-30 minutes).[8][9] Subsurface sparging with nitrogen has been shown to be particularly effective.[8]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.

  • Probable Cause 2: Use of a Pd(II) Precatalyst. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) require an initial reduction to the catalytically active Pd(0) state.[2] This reduction can sometimes be facilitated by the homocoupling of two boronic acid molecules.[2]

  • Solution:

    • Switch to a Pd(0) Source: Employ a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[10] This eliminates the need for an in-situ reduction step that can contribute to homocoupling.

    • Use of Precatalysts: Consider using modern palladium precatalysts, such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series.[2] These are designed for clean and efficient generation of the active Pd(0) species.[2] Note that some PEPPSI-type precatalysts may still generate Pd(II) species that require reduction.[2]

    • Introduction of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the main catalytic cycle.[8][11]

Issue 2: Formation of bipyridine byproduct (homocoupling of your bromopyridine).

  • Probable Cause: Ullmann-type Homocoupling. This side reaction can occur, particularly at higher temperatures, and is also catalyzed by palladium.

  • Solution:

    • Lower Reaction Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat can often suppress the Ullmann-type homocoupling.[9]

    • Optimize Catalyst and Ligand: The choice of ligand can significantly influence the relative rates of the desired Suzuki coupling versus the undesired homocoupling. Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, thereby outcompeting the homocoupling pathway.[10]

Issue 3: Low yield of the desired product with recovery of starting materials, alongside homocoupling byproducts.

  • Probable Cause 1: Inefficient Catalyst System. The chosen palladium source and ligand may not be optimal for the specific bromopyridine substrate.

  • Solution:

    • Ligand Screening: Experiment with different phosphine ligands. For electron-deficient bromopyridines, bulky and electron-rich ligands like SPhos or XPhos are often more effective than simpler phosphines like triphenylphosphine (PPh₃).[12][13] N-heterocyclic carbene (NHC)-based catalysts can also be highly active and effective at suppressing homocoupling.[10][12]

    • Catalyst Loading: While it may seem counterintuitive, sometimes increasing the catalyst loading slightly can improve the rate of the desired reaction sufficiently to overcome the side reactions. However, this should be done judiciously.

  • Probable Cause 2: Inappropriate Base or Solvent. The base and solvent play crucial roles in the Suzuki reaction, affecting both the activation of the boronic acid and the solubility of the various species in the catalytic cycle.[14][15]

  • Solution:

    • Base Selection: The choice of base is critical.[13] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective for challenging couplings.[12][16] However, for substrates with base-labile functional groups, a milder base like potassium fluoride (KF) might be necessary.[14]

    • Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of some water, are commonly used.[9] The water is necessary to dissolve the base and facilitate the formation of the boronate species.[9] However, excessive water can sometimes promote homocoupling.[9]

Frequently Asked Questions (FAQs)

Q1: Why are bromopyridines particularly susceptible to issues in Suzuki coupling?

A1: The nitrogen atom in the pyridine ring makes it electron-deficient. This can affect several steps in the catalytic cycle. While oxidative addition to the C-Br bond is generally facile, the resulting pyridyl-palladium complex can be less reactive in subsequent steps. Furthermore, 2-halopyridines can sometimes act as ligands for the palladium center, which can complicate the catalytic cycle.[17]

Q2: Can the position of the bromine atom on the pyridine ring affect the tendency for homocoupling?

A2: Yes, the reactivity of bromopyridines can vary depending on the position of the bromine atom (2-, 3-, or 4-position). For instance, 2- and 4-bromopyridines are generally more reactive in oxidative addition than 3-bromopyridines due to electronic effects. This difference in reactivity can influence the balance between the desired cross-coupling and side reactions.

Q3: My boronic acid is unstable. Could this be contributing to homocoupling?

A3: Absolutely. Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis), where the boronic acid group is replaced by a hydrogen atom.[2] This decomposition can be accelerated under certain conditions. To mitigate this, consider using more stable boronic esters, such as pinacol esters, or trifluoroborate salts.[2][18] These reagents can slowly release the boronic acid in situ, keeping its concentration low and thus disfavoring bimolecular side reactions like homocoupling.[18]

Q4: I've tried everything and still see significant homocoupling. What else can I do?

A4: If extensive optimization of the catalyst, ligand, base, and solvent system fails, consider procedural modifications. The slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the homocoupling reaction.[9] Additionally, using a slight excess of the bromopyridine can help ensure the palladium catalyst preferentially undergoes oxidative addition with it.[9]

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.

Suzuki_Coupling_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L_n) Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_homocoupling Boronic Acid Homocoupling Pathway Pd(II) Pd(II) First_Transmetalation Ar'-Pd(II)-X Pd(II)->First_Transmetalation Ar'B(OH)2 Second_Transmetalation Ar'-Pd(II)-Ar' First_Transmetalation->Second_Transmetalation Ar'B(OH)2 Homocoupled_Product Ar'-Ar' Second_Transmetalation->Homocoupled_Product Reductive Elimination Pd(0) Pd(0) Homocoupled_Product->Pd(0)

Caption: A potential pathway for boronic acid homocoupling mediated by Pd(II).

Summary of Key Mitigation Strategies

StrategyActionRationale
Oxygen Exclusion Rigorous degassing and use of an inert atmosphere.Minimizes oxygen-mediated homocoupling of the boronic acid.[6]
Catalyst Choice Use a Pd(0) source or an efficient precatalyst.Avoids in-situ reduction of Pd(II) which can promote homocoupling.[10]
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Accelerates the desired cross-coupling, outcompeting side reactions.[10][12]
Reagent Stability Use boronic esters or trifluoroborate salts for unstable boronic acids.Reduces decomposition and side reactions by slow in-situ generation of the boronic acid.[2][18]
Reaction Conditions Optimize base, solvent, and temperature.Fine-tunes the reaction kinetics to favor the desired product.[9]
Procedural Changes Slow addition of the boronic acid; use a slight excess of the bromopyridine.Manages reagent concentrations to disfavor bimolecular side reactions.[9]

Experimental Protocol: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Bromopyridine

This protocol provides a starting point for optimizing your reaction to suppress homocoupling.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

    • Ensure all reagents are of high purity and solvents are anhydrous and degassed.

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

    • Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1, 5 mL) via syringe.

    • Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.[12]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

Managing homocoupling in the Suzuki coupling of bromopyridines requires a systematic and informed approach. By understanding the underlying mechanisms and carefully selecting and optimizing reaction parameters, it is possible to significantly suppress these unwanted side reactions. This guide provides a foundation for troubleshooting and refining your synthetic procedures, ultimately leading to higher yields and cleaner reaction profiles.

References

Technical Support Center: Enhancing Solubility of Substituted Pyridine Intermediates for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and practical troubleshooting for enhancing the solubility of substituted pyridine intermediates in reaction settings. Poor solubility is a frequent impediment to efficient reaction kinetics, product yield, and overall process viability. This center is designed to help you navigate these challenges with scientifically grounded solutions.

Introduction: The Solubility Challenge with Substituted Pyridines

Substituted pyridines are a cornerstone in pharmaceutical and agrochemical synthesis due to their versatile reactivity and presence in numerous bioactive molecules.[1][2] However, their utility can be hampered by poor solubility in common reaction solvents. The introduction of various substituents can significantly alter the physicochemical properties of the pyridine ring, often leading to increased crystallinity and lipophilicity, which in turn decreases solubility.[1] This guide will explore various strategies to overcome these solubility limitations, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My substituted pyridine intermediate is poorly soluble in my chosen reaction solvent. What is my first step?

A1: The initial and most critical step is a systematic solvent screening. The choice of solvent can dramatically impact reaction rate, selectivity, and efficiency.[3][4]

Troubleshooting Protocol: Systematic Solvent Selection

  • Initial Assessment: Begin by testing the solubility of your intermediate in a range of common laboratory solvents of varying polarities.[3] A good starting point includes ethers (e.g., THF, 2-MeTHF), esters (e.g., ethyl acetate), ketones (e.g., acetone, MEK), amides (e.g., DMF, DMAc), and sulfoxides (e.g., DMSO).

  • Small-Scale Solubility Test:

    • Add a small, known amount of your intermediate (e.g., 5-10 mg) to a vial.

    • Add a measured volume of the test solvent (e.g., 0.5 mL) and stir vigorously at ambient temperature.

    • Observe for complete dissolution. If the solid dissolves, incrementally add more solute until saturation is reached to get a qualitative sense of solubility.

  • Consider Reaction Compatibility: The ideal solvent must not only dissolve the reactants but also be compatible with the reaction conditions (e.g., temperature, reagents).[3][5] For instance, protic solvents like alcohols may not be suitable for reactions involving organometallics.

  • Temperature Effect: If solubility is still limited at room temperature, cautiously heat the mixture to the intended reaction temperature, as solubility often increases with temperature.[6]

Data Presentation: Qualitative Solubility of a Hypothetical Substituted Pyridine

SolventPolarity IndexRoom Temperature SolubilitySolubility at 80°C
Toluene2.4PoorModerate
THF4.0ModerateGood
Acetonitrile5.8ModerateGood
DMF6.4GoodExcellent
DMSO7.2ExcellentExcellent
Q2: I've tried several solvents with little success. Can I use a co-solvent system?

A2: Yes, using a co-solvent is an excellent strategy when a single solvent system fails. A small amount of a high-polarity, water-miscible solvent can significantly enhance the solubility of a lipophilic compound in a less polar medium.[7][8]

Experimental Protocol: Implementing a Co-Solvent System

  • Select a Primary Solvent: Choose a primary solvent that is compatible with your reaction chemistry but has suboptimal solvating power for your intermediate.

  • Choose a Co-Solvent: Select a co-solvent in which your intermediate is highly soluble (e.g., DMF, DMSO, NMP).

  • Titration Method:

    • Suspend your intermediate in the primary solvent.

    • Slowly add the co-solvent dropwise while stirring until the solid dissolves.

    • Use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the overall properties of the reaction medium.

  • Caution: Be mindful that the co-solvent could potentially influence the reaction's outcome. It's advisable to run a small-scale control reaction to ensure the co-solvent does not have any detrimental effects.

Visualization: Co-Solvent Selection Workflow

A Poorly Soluble Intermediate B Identify Primary Reaction-Compatible Solvent A->B C Screen High-Polarity Co-Solvents (DMF, DMSO, NMP) B->C D Perform Co-Solvent Titration C->D E Run Small-Scale Control Reaction D->E F Proceed with Scaled-Up Reaction E->F No Adverse Effects G Re-evaluate Primary Solvent or Other Methods E->G Adverse Effects Observed

Caption: Decision workflow for using a co-solvent system.

Q3: My reaction is in an aqueous medium. How can I increase the solubility of my basic pyridine intermediate?

A3: For reactions in aqueous media, pH adjustment is a powerful tool for solubilizing basic intermediates like pyridines. The nitrogen atom in the pyridine ring is basic and can be protonated to form a more soluble pyridinium salt.[9]

Troubleshooting Guide: pH Adjustment for Enhanced Solubility

  • Understanding the Principle: Pyridine has a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.[9][10] By lowering the pH of the aqueous solution to below the pKa, the equilibrium will shift towards the protonated, and generally more water-soluble, pyridinium form.

  • Procedure:

    • Suspend the substituted pyridine intermediate in water.

    • Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.[11]

    • Continue adding acid until the solid dissolves. The target pH should ideally be 1-2 units below the pKa of the specific substituted pyridine.

  • Important Considerations:

    • Ensure that the acidic conditions are compatible with your reactants and the desired reaction.

    • The resulting pyridinium salt may have different reactivity compared to the free base.

Visualization: Effect of pH on Pyridine Solubility

cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A Pyridine (Free Base) Less Soluble B Pyridinium Ion (Protonated) More Soluble A->B + H+ B->A - H+

Caption: Equilibrium between pyridine and its soluble pyridinium form.

Q4: Are there other methods to enhance solubility if the above techniques are not suitable?

A4: Yes, several other advanced techniques can be employed, particularly for very challenging systems.

  • Use of Surfactants: Surfactants form micelles in solution, which can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[12][13] This technique, known as micellar solubilization, is effective for both aqueous and some organic systems.[12] Non-ionic surfactants like Polysorbate 80 are often preferred due to their lower potential for interference with reaction chemistry.[13]

  • Solid Dispersions: This technique involves dispersing the poorly soluble intermediate in a highly soluble solid carrier.[14][15][16] Upon addition to the reaction solvent, the carrier dissolves rapidly, releasing the intermediate as very fine particles with a high surface area, which enhances the dissolution rate.[14][17] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[18]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a surfactant that is soluble in your reaction medium and compatible with your reaction conditions.

  • Determine the Critical Micelle Concentration (CMC): If not known, the CMC of the surfactant in the chosen solvent should be determined or estimated from the literature.

  • Prepare the Reaction Mixture:

    • Dissolve the surfactant in the reaction solvent at a concentration above its CMC.

    • Add the poorly soluble substituted pyridine intermediate to the surfactant solution.

    • Stir until the intermediate is fully solubilized within the micelles.

  • Initiate the Reaction: Add the other reagents to the micellar solution to begin the reaction.

Enhancing Reaction Rates of Poorly Soluble Intermediates

Once solubility is addressed, the focus shifts to optimizing the reaction rate. For heterogeneous reactions where the intermediate is not fully dissolved, several factors can be manipulated to increase the reaction speed.[6][19]

  • Increase Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.[6][19][20]

  • Increase Concentration: For the portion of the intermediate that is dissolved, a higher concentration leads to more frequent collisions between reactants.[6][20]

  • Particle Size Reduction: Grinding the solid intermediate to a finer powder increases its surface area, allowing for more contact with the other reactants in the solution phase.[20][21]

  • Use of a Catalyst: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.[20][22]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromo-3-nitro-N-propylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

In the landscape of modern drug discovery and development, pyridine derivatives hold a significant position as key structural motifs in a vast array of pharmaceutical compounds. The specific class of 5-Bromo-3-nitro-N-propylpyridin-2-amine and its analogs are crucial intermediates whose purity, stability, and metabolic fate must be rigorously characterized.[1] Ensuring the structural integrity of these molecules is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone technology for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3]

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from selecting the optimal ionization source to predicting and interpreting fragmentation patterns. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and self-validating analytical workflows for this important class of molecules.

Core Principles: Ionization and Isotopic Signatures

The successful analysis of any molecule by mass spectrometry begins with its efficient ionization. For a compound like this compound, its structure—containing a basic amine group on the pyridine ring—lends itself well to protonation. This makes ionization techniques that operate via proton transfer particularly effective.

A critical and defining feature of this molecule is the presence of a bromine atom. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of abundance.[4] This results in a characteristic isotopic pattern for the molecular ion, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge (m/z) units.[4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.

Comparative Analysis of Ionization Techniques

The choice of ionization source is arguably the most critical parameter in developing an LC-MS method, as it directly governs the efficiency with which an analyte is converted into gas-phase ions. For drug-like small molecules, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.

TechniqueIonization PrincipleAdvantages for this compound DerivativesDisadvantages & Considerations
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from an analyte in solution by applying a high voltage to a liquid spray.[6]High Sensitivity for Polar/Ionizable Compounds: The pyridine-amine motif is readily protonated, making positive-ion ESI highly effective. Soft Ionization: Minimizes in-source fragmentation, preserving the molecular ion for MS/MS analysis. This is the 'gold standard' for quantitative LC-MS/MS.[7]Matrix Effects: Susceptible to ion suppression from co-eluting compounds in complex matrices. Limited Applicability for Non-polar Analogs: May not be efficient for derivatives lacking ionizable groups.
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the mobile phase, which then ionize the analyte via proton transfer.[6]Better for Less Polar Compounds: Can effectively ionize derivatives that are not amenable to ESI. Reduced Matrix Effects: Generally less prone to ion suppression compared to ESI.Thermal Degradation: The high temperature of the vaporizer can potentially cause degradation of thermally labile derivatives. Can Induce Fragmentation: More energetic than ESI, which may lead to some in-source fragmentation.
Electron Ionization (EI) Used in Gas Chromatography-Mass Spectrometry (GC-MS). Molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[8]Reproducible Fragmentation: Creates a characteristic, library-searchable fragmentation pattern.[8] Structural Information: The extensive fragmentation provides rich structural detail.Requires Volatility & Thermal Stability: Not suitable for non-volatile or thermally unstable derivatives. Molecular Ion May Be Absent: The high energy often leads to the complete fragmentation of the molecular ion, making it difficult to determine molecular weight.[9]

For routine identification and quantification of this compound derivatives in drug development, positive-ion ESI coupled with LC-MS/MS is the method of choice due to its high sensitivity and the preservation of the precursor ion for fragmentation analysis.[2]

Workflow for LC-MS/MS Analysis

A robust analytical workflow is essential for generating reproducible and reliable data. The process involves careful sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation (U)HPLC cluster_2 Mass Spectrometry cluster_3 Data Processing Prep Dissolution in Mobile Phase Compatible Solvent Inject Autosampler Injection Prep->Inject Column Reversed-Phase C18 Column Inject->Column Elute Gradient Elution Column->Elute Ionize Ionization Source (e.g., ESI+) Elute->Ionize Select Precursor Ion Selection (Q1) [M+H]+ Ionize->Select Fragment Collision-Induced Dissociation (CID in Q2) Select->Fragment Analyze Fragment Ion Analysis (Q3) Fragment->Analyze Data Data Acquisition & Analysis (Quantification & Identification) Analyze->Data

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Fragmentation Analysis (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of an analyte and for developing highly selective quantitative methods.[7] In a triple quadrupole (QqQ) instrument, the first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺), which then undergoes collision-induced dissociation (CID) in the collision cell (q2). The resulting fragment ions are then analyzed by the third quadrupole (Q3).

For This compound ([M+H]⁺ at m/z 260/262), several characteristic fragmentation pathways can be predicted:

  • Loss of the Propyl Group: Alpha-cleavage adjacent to the secondary amine is a common fragmentation pathway for amines.[9] This would result in the loss of propene (C₃H₆, 42 Da) via a rearrangement, leading to a fragment at m/z 218/220.

  • Loss of the Nitro Group: Aromatic nitro compounds characteristically lose the nitro group as either a nitro radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da) followed by the loss of an oxygen atom.[10][11] The loss of •NO₂ is often prominent.

  • Cleavage of the N-Propyl Bond: Direct cleavage of the C-N bond can lead to the loss of a propyl radical (•C₃H₇, 43 Da).

The following diagram illustrates the most probable fragmentation pathways.

Fragmentation_Pathway Parent [M+H]⁺ m/z 260/262 C₈H₁₁BrN₃O₂⁺ Frag1 Fragment A m/z 218/220 Parent->Frag1 - C₃H₆ (42 Da) Frag2 Fragment B m/z 214/216 Parent->Frag2 - NO₂ (46 Da) Frag3 Fragment C m/z 172/174 Frag2->Frag3 - C₃H₆ (42 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Table of Predicted Major Fragments

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
260/262218/220C₃H₆ (Propene, 42 Da)5-Bromo-3-nitropyridin-2-amine ion
260/262214/216•NO₂ (Nitro radical, 46 Da)5-Bromo-N-propylpyridin-2-amine ion
214/216172/174C₃H₆ (Propene, 42 Da)5-Bromopyridin-2-amine ion

Validated Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for the quantitative analysis and identification of this compound derivatives. Optimization will be necessary for specific derivatives and matrices.

1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile. Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to generate a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation: Dissolve the test sample in a compatible solvent to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Parameters

  • System: UHPLC or HPLC system coupled to the mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The MRM transitions should be optimized by infusing the standard to find the optimal collision energy for each transition.[12]

Optimized MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound260.0218.050Optimize (e.g., 15)
This compound262.0220.050Optimize (e.g., 15)
This compound260.0214.050Optimize (e.g., 20)

Rationale for Choices: A C18 column provides excellent retention for moderately polar compounds. A formic acid modifier promotes protonation for efficient ESI+ ionization. The gradient elution ensures that derivatives with varying polarity can be analyzed in a single run. MRM mode provides the highest sensitivity and selectivity for quantification.[2]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques have their place in a comprehensive analytical strategy.[1]

TechniqueInformation ProvidedSensitivitySelectivityKey AdvantageKey Limitation
LC-MS/MS Molecular Weight, Structural Fragments, QuantificationVery High (pg-fg)Very HighGold standard for sensitive quantification and confirmation of identity.[7]Higher cost and complexity.
HPLC-UV Retention Time, Quantification (via UV chromophore)Moderate (ng-µg)ModerateRobust, cost-effective, and widely available for routine purity checks.[1]Cannot confirm identity; co-eluting impurities can interfere.
GC-MS Retention Time, Molecular Weight, Fragmentation PatternHigh (pg-ng)HighExcellent for volatile and thermally stable impurities.Requires derivatization for non-volatile compounds; risk of thermal degradation.
NMR Spectroscopy Complete Molecular Structure and ConnectivityLow (mg)Very HighUnambiguous structure elucidation and identification of isomers.Low throughput and requires a large amount of pure sample.

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives is most effectively achieved using a workflow centered around reversed-phase LC coupled with positive-ion ESI tandem mass spectrometry . This approach provides the sensitivity required for pharmacokinetic studies, the selectivity needed for impurity profiling, and the structural information necessary for metabolite identification.[12][13]

Key Recommendations:

  • For Quantification: A validated LC-MS/MS method using a triple quadrupole instrument in MRM mode is the industry standard, offering unmatched sensitivity and selectivity.

  • For Structural Elucidation: High-resolution mass spectrometry (HRMS) on platforms like Q-TOF or Orbitrap is recommended to obtain accurate mass measurements of precursor and fragment ions, enabling confident identification of unknown metabolites or degradation products.[7]

  • For Routine Purity: HPLC-UV can serve as a complementary, cost-effective technique for routine quality control once the identity of the main peak and major impurities have been confirmed by MS.

By carefully selecting the ionization technique, optimizing chromatographic conditions, and understanding the characteristic fragmentation pathways, researchers can build a self-validating analytical system that delivers accurate, reliable, and defensible data throughout the drug development lifecycle.

References

A Researcher's Guide to Cross-Coupling: Comparing the Reactivity of 5-Bromo- vs. 5-Chloro-3-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, 3-nitropyridine scaffolds are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. Palladium-catalyzed cross-coupling reactions represent the premier method for functionalizing these heterocycles. A frequent decision point for chemists is the choice of the halide "handle" for these transformations. This guide provides an in-depth comparison of the reactivity of two common building blocks, 5-bromo-3-nitropyridine and 5-chloro-3-nitropyridine.

This analysis moves beyond simple rules of thumb to explore the mechanistic underpinnings of their reactivity differences. We will provide supporting data from the literature on analogous systems, detailed experimental protocols, and practical guidance to help researchers, scientists, and drug development professionals make informed decisions for substrate selection and reaction optimization.

Mechanistic Considerations: The Oxidative Addition Step

The cornerstone of most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, often rate-determining, involves the cleavage of the carbon-halogen (C–X) bond and the formation of a new palladium(II) complex.[1][2] The efficiency of this single step is the primary determinant of the overall reactivity difference between 5-bromo- and 5-chloro-3-nitropyridine.

Two key factors govern the rate of oxidative addition:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is inherently weaker than the C-Cl bond (approx. 84 kcal/mol).[3] Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster rate of oxidative addition for the bromo-derivative.[3]

  • Electronic Effects of the Substrate: The 3-nitropyridine ring system is highly electron-deficient. The potent electron-withdrawing nature of the nitro group, combined with the innate electron-withdrawing character of the pyridine ring, significantly polarizes the C–X bond. This polarization makes the carbon atom bearing the halogen more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. This electronic activation is crucial, especially for the more challenging C-Cl bond activation.[4]

While modern, highly active catalysts featuring bulky, electron-rich phosphine ligands have made the coupling of aryl chlorides more routine, the fundamental reactivity difference persists: 5-bromo-3-nitropyridine is expected to be significantly more reactive than its chloro counterpart across all major classes of cross-coupling reactions.[3][5][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 R-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Rate-Determining Step) ArPd(II)R'L2 R-Pd(II)(R')L₂ (Transmetalation Complex) ArPd(II)XL2->ArPd(II)R'L2 Transmetalation ArPd(II)R'L2->Pd(0)L2 Product R-R' ArPd(II)R'L2->Product Reductive Elimination ArX R-X (5-Halo-3-nitropyridine) ArX->ArPd(II)XL2 Organoboron R'-B(OR)₂ (Boronic Acid/Ester) Organoboron->ArPd(II)R'L2 Base Base (e.g., K₂CO₃, K₃PO₄) Base->ArPd(II)XL2

Diagram 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle. This diagram illustrates the key steps, highlighting oxidative addition as the often rate-limiting phase where C-Br bonds react faster than C-Cl bonds.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side quantitative studies on these specific substrates are sparse, a comprehensive review of the literature for analogous heteroaryl systems allows for a robust, data-supported comparison. The following table summarizes expected outcomes based on established reactivity principles and data from similar reactions.

Table 1: Reactivity Comparison in Common Cross-Coupling Reactions

Reaction TypeSubstrateTypical Conditions & ObservationsRepresentative YieldReference
Suzuki-Miyaura Coupling 5-Bromo-3-nitropyridinePd(PPh₃)₄ or Pd(dppf)Cl₂, standard base (K₂CO₃, K₃PO₄), 80-100 °C. Generally high conversion in 2-12 hours.80-95%[7][8]
5-Chloro-3-nitropyridineRequires more active catalysts (e.g., those with Buchwald ligands like SPhos, XPhos), stronger bases (e.g., K₃PO₄), and often higher temperatures (100-120 °C) or longer reaction times.60-85%[9]
Buchwald-Hartwig Amination 5-Bromo-3-nitropyridinePd₂(dba)₃ with ligands like BINAP or Xantphos, NaOtBu or K₂CO₃, 90-110 °C. Good reactivity with primary and secondary amines.75-90%[10][11]
5-Chloro-3-nitropyridineNecessitates advanced, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to achieve efficient coupling, especially with less nucleophilic amines.50-80%[12][13]
Sonogashira Coupling 5-Bromo-3-nitropyridineStandard Pd/Cu catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI), amine base (Et₃N, DIPEA), room temp to 80 °C. Efficient coupling with terminal alkynes.72-96%[14][15]
5-Chloro-3-nitropyridineOften sluggish under standard conditions. May require higher catalyst loading, higher temperatures, or copper-free conditions with specialized ligands to prevent side reactions.40-70%[16][17][18]

Disclaimer: Yields are representative examples drawn from studies on structurally similar brominated and chlorinated pyridines and may not reflect optimized results for the specific 3-nitro-substituted substrates.

Practical Considerations & Substrate Selection

The choice between the bromo and chloro derivative is not merely academic; it has practical consequences for process development and cost.

  • Reactivity & Versatility: For initial discovery campaigns, library synthesis, or when working with sensitive functional groups, 5-bromo-3-nitropyridine is the superior choice. Its higher reactivity translates to milder conditions, shorter reaction times, broader substrate scope, and generally higher yields.[6]

  • Cost & Availability: Aryl chlorides are typically less expensive and more widely available as starting materials than their corresponding bromides. For large-scale synthesis where cost is a primary driver, developing a robust process around 5-chloro-3-nitropyridine can be highly advantageous. This, however, requires a greater initial investment in process optimization and potentially more expensive, specialized catalysts and ligands.

  • Selectivity in Polyhalogenated Systems: In molecules containing both chlorine and bromine atoms, the difference in reactivity can be exploited for selective, sequential functionalization. The C-Br bond can be coupled under conditions that leave the C-Cl bond intact.

Substrate_Selection_Workflow start Project Goal? discovery Early Stage Discovery / Rapid Library Synthesis start->discovery Speed & Versatility process Large-Scale Synthesis / Cost Optimization start->process Cost-Effectiveness bromo Choose 5-Bromo-3-nitropyridine discovery->bromo chloro Consider 5-Chloro-3-nitropyridine process->chloro bromo_reason Reason: Higher reactivity, milder conditions, faster results. bromo->bromo_reason chloro_reason Reason: Lower starting material cost. Requires more process optimization. chloro->chloro_reason

Diagram 2: Substrate Selection Workflow. A logic diagram to guide the choice between bromo- and chloro-pyridines based on project goals.

Detailed Experimental Protocols

The following are representative, self-validating protocols adapted from the literature. Note that optimization is often required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-nitropyridine

This protocol is adapted from methodologies used for other bromopyridine derivatives.[7][19]

  • Reagents & Setup:

    • 5-Bromo-3-nitropyridine (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

    • Reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar.

  • Procedure:

    • To the reaction vessel, add 5-bromo-3-nitropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Place the vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

  • Note for 5-Chloro-3-nitropyridine: To adapt this protocol for the chloro-substrate, one would typically increase the temperature to 110-120 °C, increase the catalyst loading to 3-5 mol%, and ensure the use of a highly active ligand like SPhos or XPhos. Reaction times are expected to be longer (12-24 hours).

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-3-nitropyridine

This protocol is based on general procedures for heteroaryl halides.[11][20]

  • Reagents & Setup:

    • 5-Bromo-3-nitropyridine (1.0 mmol, 1.0 equiv.)

    • Amine (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • Xantphos (0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Toluene, anhydrous (5 mL)

    • Reaction vessel, oven-dried, equipped with a magnetic stir bar.

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to the reaction vessel.

    • Add the 5-bromo-3-nitropyridine and the magnetic stir bar.

    • Seal the vessel, remove from the glovebox, and add the anhydrous toluene and the amine (if liquid) via syringe.

    • Place the vessel in a preheated oil bath at 110 °C.

    • Stir vigorously for 6-18 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Conclusion

In the comparative analysis of 5-bromo- versus 5-chloro-3-nitropyridine for cross-coupling reactions, a clear hierarchy of reactivity emerges. The 5-bromo derivative is the more reactive and versatile substrate , reliably undergoing Suzuki, Buchwald-Hartwig, and Sonogashira couplings under relatively mild conditions. This makes it the ideal choice for rapid analogue synthesis and for substrates intolerant of harsh conditions.

Conversely, 5-chloro-3-nitropyridine , while more challenging to activate, represents a more economical starting material for large-scale applications . Its successful implementation hinges on the use of modern, highly active catalyst systems and often requires more rigorous process optimization. The choice between these two valuable building blocks is therefore a strategic one, balancing the demands of reactivity, cost, and project timeline.

References

A Comparative Guide to the Biological Activity Screening of 5-Bromo-3-nitro-N-propylpyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a privileged scaffold in the design of novel therapeutic agents. Their versatile chemical nature allows for structural modifications that can significantly influence their biological activity, leading to the development of potent anticancer and antimicrobial compounds. This guide provides an in-depth comparative analysis of the biological activity of 5-Bromo-3-nitro-N-propylpyridin-2-amine and its analogues, offering a technical resource for researchers engaged in the screening and development of new chemical entities.

The core structure, characterized by a pyridine ring substituted with a bromine atom, a nitro group, and an N-propylamine side chain, presents a unique electronic and steric profile. The electron-withdrawing nature of the nitro and bromo groups, combined with the potential for hydrogen bonding from the amino group, suggests a high likelihood of interaction with various biological targets. This guide will delve into the established screening protocols, comparative biological data of analogous structures, and the underlying mechanistic principles that dictate their activity.

The Rationale for Screening: Unlocking Therapeutic Potential

The decision to screen this compound analogues is grounded in the well-documented bioactivity of the pyridine nucleus. Pyridine derivatives have been successfully developed into drugs for a wide range of diseases.[1][2][3] The presence of a nitro group is of particular interest, as it can be a key pharmacophore in anticancer and antimicrobial agents.[4][5] The bromine atom can enhance binding affinity to target proteins through halogen bonding and improve the overall pharmacokinetic profile of the molecule. The N-propylamine side chain offers a point for further derivatization to modulate solubility, cell permeability, and target specificity.

This guide will focus on two primary areas of biological activity where this class of compounds has shown significant promise:

  • Anticancer Activity: Targeting the uncontrolled proliferation of cancer cells.

  • Antimicrobial Activity: Combating the growth of pathogenic microorganisms.

Anticancer Activity Screening: A Comparative Analysis

The evaluation of anticancer potential is a critical step in the drug discovery pipeline. For this compound analogues, a primary screening assay to assess cytotoxicity against various cancer cell lines is essential.

Featured Analogue Comparison: Anticancer Activity

While specific data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds. The following table summarizes the anticancer activity of representative pyridine and nitropyridine derivatives against various cancer cell lines.

Compound/Analogue ClassCancer Cell Line(s)Potency (IC50/GI50)Reference(s)
3-Nitropyridine Analogues Jurkat (T-cell leukemia)Dose-dependent apoptosis[4]
Colon cancer xenograftEffective tumor growth inhibition[4]
Pyridine-Urea Derivatives MCF-7 (Breast)IC50 = 1.88 µM - 0.22 µM[6]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues SNB-75 (CNS Cancer)PGI = 41.25% at 10 µM[6]
Ciminalum-thiazolidinone Hybrids (contain a nitrophenyl group) Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)GI50 < 0.01–0.02 μM[7]

Interpretation of Data: The data from analogous compounds suggest that the presence of a nitro group on an aromatic ring is a strong contributor to anticancer activity. The sub-micromolar to low micromolar IC50 and GI50 values observed for these related compounds indicate that this compound analogues are promising candidates for further investigation as anticancer agents. The variation in activity across different cancer cell lines underscores the importance of screening against a diverse panel to identify specific sensitivities.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microtiter plate at a density of 1,000 to 100,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF or DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanism of Action: Anticancer Effects

The anticancer activity of nitropyridine derivatives may be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition: Some 3-nitropyridine analogues have been shown to bind to the colchicine-site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This is a well-established mechanism for many successful anticancer drugs.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[1]

  • Kinase Inhibition: The pyridine scaffold is present in numerous kinase inhibitors. It is plausible that these analogues could inhibit specific kinases involved in cancer cell signaling pathways.[2]

Antimicrobial Activity Screening: A Comparative Analysis

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted pyridines have demonstrated significant potential as antibacterial and antifungal agents.

Featured Analogue Comparison: Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is often influenced by the nature and position of their substituents. The following table provides a comparative overview of the antimicrobial activity of related compounds.

Compound/Analogue ClassMicroorganism(s)Potency (MIC)Reference(s)
2-Amino-3-cyanopyridine Derivatives S. aureus, B. subtilis0.039 µg/mL[13][14]
Halogenated Pyrrolopyrimidines S. aureus8 mg/L[15]
1,3-bis(aryloxy)propan-2-amines S. pyogenes, S. aureus, E. faecalis2.5 - 5 µg/mL[16]
Antimicrobial Peptide PN5 (for comparison) Drug-resistant E. coli2.65 - 21.22 µg/mL[17]

Interpretation of Data: The data indicates that aminopyridine derivatives can exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. The very low MIC value for the 2-amino-3-cyanopyridine derivative highlights the potential of this scaffold. The presence of a halogen, as seen in the pyrrolopyrimidines, also contributes to the antibacterial effect. These findings suggest that this compound and its analogues are worthy of investigation as novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate, including a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The results can also be read using a plate reader to measure absorbance.[20]

Potential Mechanism of Action: Antimicrobial Effects

The antimicrobial action of bromo-nitro compounds may involve:

  • Oxidation of Essential Protein Thiols: The primary mode of action for some bromo-nitro compounds, like bronidox, is the oxidation of essential protein thiols.[5][23] This leads to the inhibition of crucial enzyme activity and subsequent microbial growth inhibition.

  • Inhibition of DNA and Protein Synthesis: Some reports suggest that related compounds may impede DNA and protein synthesis in bacteria.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the pyridine ring and its substituents could facilitate interaction with and disruption of the bacterial cell membrane.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is intrinsically linked to their chemical structure. Key SAR observations from related compound series include:

  • Role of the Nitro Group: The position and electronic environment of the nitro group are critical. Its electron-withdrawing nature can be crucial for interaction with biological targets.

  • Influence of the Bromo Substituent: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to proteins. The position of the bromine atom on the pyridine ring will influence its ability to form these interactions.

  • Impact of the N-Alkyl Chain: The length and nature of the N-alkyl chain (in this case, propyl) can affect the compound's lipophilicity, which in turn influences its solubility, cell permeability, and pharmacokinetic properties. Modifications to this chain can be a key strategy for optimizing activity and reducing toxicity.

  • The Amino Group: The 2-amino group is a key feature, providing a site for hydrogen bonding and potential for further chemical modification to create a library of analogues.

Logical and Experimental Workflow

The screening of this compound analogues should follow a logical progression to efficiently identify lead compounds.

Caption: Experimental workflow for screening this compound analogues.

Conclusion

The systematic screening of this compound analogues holds significant promise for the discovery of novel anticancer and antimicrobial agents. This guide provides a framework for researchers to approach this task, from initial synthesis and primary screening to more in-depth mechanistic studies and lead optimization. By leveraging the established protocols and understanding the structure-activity relationships of this chemical class, the scientific community can continue to advance the development of new and effective therapeutics. The comparative data presented herein, while based on analogous structures, strongly supports the rationale for prioritizing this scaffold in drug discovery programs. Further investigation into the specific biological activities of this compound is highly warranted.

References

A Comparative Guide to Purity Analysis of Synthesized 5-Bromo-3-nitro-N-propylpyridin-2-amine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of robust chemical research and development. The compound 5-Bromo-3-nitro-N-propylpyridin-2-amine, a substituted pyridine derivative, serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key intermediate, supported by detailed experimental protocols and data-driven insights.

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the instrumentation available.[1][3] While HPLC is often considered the gold standard for its precision and versatility in analyzing non-volatile and thermally stable compounds, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages that merit consideration.[4][5]

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[5][6] For a substituted nitroaromatic compound like this compound, a reversed-phase HPLC method is typically the most effective approach.[7][8]

Rationale for Method Development

The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier in reversed-phase chromatography, and phosphoric acid helps to suppress the ionization of any residual silanol groups on the stationary phase and protonate the basic nitrogen atoms on the pyridine ring, leading to sharper peaks. The detection wavelength of 254 nm is selected as it is a common wavelength for detecting aromatic compounds with nitro groups.[9]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.

  • Chromatography data software for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Synthesized this compound sample

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.[3]

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity Calculation: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation p1 Weigh Reference Standard p3 Dissolve in Mobile Phase p1->p3 p2 Weigh Synthesized Sample p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Inject Blank (Diluent) p4->h1 h2 Inject Standard Solution h1->h2 h3 Inject Sample Solution h2->h3 h4 Data Acquisition h3->h4 d1 Identify Main Peak & Impurity Peaks h4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Area Percentage Purity d2->d3

Caption: Workflow for HPLC Purity Assessment.

Alternative and Complementary Analytical Techniques

While HPLC is a robust method, alternative techniques can provide complementary information or offer advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures than traditional HPLC.[4][6]

  • Advantages over HPLC:

    • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of up to ten, increasing sample throughput.[6][10]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities, resulting in higher resolution and sensitivity.[4][10]

    • Reduced Solvent Consumption: The lower flow rates and shorter run times in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[10]

  • Considerations:

    • Higher Cost: UPLC systems are generally more expensive than HPLC systems.[10]

    • Method Transfer: Transferring an existing HPLC method to a UPLC system may require re-optimization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique that can be used for both structural elucidation and the determination of absolute purity without the need for a specific reference standard of the analyte.[11][12]

  • Principle: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[12][13] By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

  • Advantages:

    • Primary Method: qNMR can be considered a primary ratio method of measurement, providing a high degree of accuracy.[13][14]

    • No Analyte-Specific Standard Required: It eliminates the need for a highly pure reference standard of the compound of interest.

    • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.

  • Considerations:

    • Sensitivity: qNMR is generally less sensitive than chromatographic techniques for detecting trace impurities.

    • Peak Overlap: Overlapping signals from the analyte, impurities, and the internal standard can complicate quantification. Careful selection of the internal standard and appropriate NMR parameters is crucial.[12]

Comparative Analysis: HPLC vs. UPLC vs. qNMR

The following table summarizes the key performance characteristics of HPLC, UPLC, and qNMR for the purity analysis of this compound.

FeatureHPLCUPLCqNMR
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Similar to HPLC but with smaller particles and higher pressure.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Resolution HighVery High[4]Lower (potential for peak overlap)
Sensitivity HighVery High[10]Moderate
Analysis Time ModerateFast[10]Fast to Moderate
Quantification Relative (Area %) or External/Internal StandardRelative (Area %) or External/Internal StandardAbsolute (with internal standard)[15]
Solvent Consumption HighLow[10]Very Low
Cost ModerateHigh[10]Very High (instrumentation)
Strengths Robust, widely available, well-established methods.High throughput, superior resolution and sensitivity.[16]Provides structural information, no analyte-specific standard needed for absolute purity.[11]
Limitations Slower analysis times, lower resolution than UPLC.Higher initial cost, potential for method transfer challenges.Lower sensitivity for trace impurities, potential for signal overlap.

Logical Framework for Method Selection

Method_Selection start Purity Analysis of This compound q1 High Throughput & Sensitivity Required? start->q1 q2 Absolute Purity & Structural Confirmation Needed? q1->q2 No uplc UPLC q1->uplc Yes q3 Routine QC with Established Method? q2->q3 No qnmr qNMR q2->qnmr Yes hplc HPLC q3->hplc Yes

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Trifluoromethyl-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Trifluoromethyl-Pyridines in Drug Discovery

Trifluoromethyl-pyridines are privileged structural motifs in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, these moieties are integral components of numerous pharmaceuticals. However, the synthesis of functionalized trifluoromethyl-pyridines presents a considerable challenge to chemists. The strong electron-withdrawing nature of the CF₃ group deactivates the pyridine ring, making it a difficult substrate for many standard cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of trifluoromethyl-pyridines, offering researchers, scientists, and drug development professionals the insights and data necessary to select the optimal catalyst for their specific synthetic needs.

The Suzuki-Miyaura Coupling of Electron-Deficient Heteroaryls: A Mechanistic Hurdle

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[3] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Catalytic Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)-Ar'(L_n) OA_complex->Trans_complex Transmetalation (Ar'-B(OR)2) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

For electron-deficient substrates like trifluoromethyl-pyridines, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often sluggish. Furthermore, the electron-poor nature of the pyridine ring can lead to catalyst inhibition or decomposition. The choice of the ligand on the palladium center is therefore critical to overcoming these challenges. Bulky, electron-rich ligands have been shown to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with challenging substrates like aryl chlorides.[4]

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of trifluoromethyl-pyridines is highly dependent on the ligand. Below is a comparison of major classes of palladium catalysts, with a focus on phosphine ligands and N-heterocyclic carbenes (NHCs).

Palladium-Phosphine Catalysts: The Workhorses of Cross-Coupling

Palladium-phosphine catalysts are the most traditional and widely used for Suzuki couplings. The steric and electronic properties of the phosphine ligand can be finely tuned to enhance catalytic activity.

Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his group, has revolutionized cross-coupling chemistry.[5][6] Ligands such as SPhos and XPhos are particularly effective for challenging substrates due to their steric bulk and electron-rich nature.[4][5]

Catalyst SystemTrifluoromethyl-Pyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos2-Chloro-4-(trifluoromethyl)pyridinePhenylboronic acidK₃PO₄TolueneRT295[7] (Analogous System)
Pd₂(dba)₃ / XPhos4-Chloro-2-(trifluoromethyl)pyridinePhenylboronic acidK₃PO₄TolueneRT292[7] (Analogous System)
Pd(OAc)₂ / SPhos2-Chloro-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane100493[8] (Analogous System)
Pd(OAc)₂ / tBuXPhos2-Chloro-6-(trifluoromethyl)pyridine3-Tolylboronic acidK₃PO₄1,4-Dioxane100391[9] (Analogous System)

Other Phosphine Ligands: While Buchwald ligands are highly effective, other phosphine ligands have also shown utility in the coupling of electron-deficient heteroaryls.

Catalyst SystemTrifluoromethyl-Pyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)2-Bromo-5-(trifluoromethyl)pyridinePyridin-3-ylboronic acidNa₂CO₃DME/H₂O801285[10]
Pd(PPh₃)₄2-Chloro-4-(trifluoromethyl)pyridinePhenylboronic acidK₂CO₃Toluene/H₂O801278[11] (Analogous System)
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: A Robust Alternative

Palladium-NHC complexes have emerged as highly active and stable catalysts for Suzuki couplings.[12][13] The strong σ-donating ability of NHC ligands makes the palladium center more electron-rich, facilitating oxidative addition. Their thermal stability also allows for reactions at higher temperatures. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for heteroaryl couplings.[13]

Catalyst SystemTrifluoromethyl-Pyridine SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PEPPSI-IPr2-Chloro-5-(trifluoromethyl)pyridine4-Tolylboronic acidCs₂CO₃t-AmylOH100296[13] (Analogous System)
[Pd(IPr)(cinnamyl)Cl]2-Chloro-4-(trifluoromethyl)pyridinePhenylboronic acidK₃PO₄1,4-Dioxane80694[14] (Analogous System)

Experimental Protocols: A Step-by-Step Guide

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a trifluoromethyl-substituted chloropyridine with an arylboronic acid using two different types of palladium catalysts.

Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand (SPhos)

Buchwald_Protocol_Workflow Experimental Workflow for Suzuki Coupling using SPhos start Start reagents Combine trifluoromethyl-chloropyridine, boronic acid, K3PO4, Pd2(dba)3, and SPhos in a Schlenk tube. start->reagents inert Evacuate and backfill with argon (3x). reagents->inert solvent Add anhydrous, degassed toluene. inert->solvent reaction Stir at room temperature for 2-4 hours. solvent->reaction monitor Monitor reaction by TLC or GC-MS. reaction->monitor workup Quench with water, extract with ethyl acetate. monitor->workup purify Dry organic layer, concentrate, and purify by flash chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki coupling using a Buchwald ligand.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • SPhos (2.2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware (Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Under the inert atmosphere, add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-Based Catalyst (PEPPSI-IPr)

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • PEPPSI-IPr (1.0 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous t-Amyl alcohol

  • Standard laboratory glassware (sealed tube)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine, 4-tolylboronic acid, Cs₂CO₃, and PEPPSI-IPr.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Under the inert atmosphere, add anhydrous t-amyl alcohol via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of trifluoromethyl-pyridines is highly dependent on the selection of an appropriate palladium catalyst system. For general versatility and high performance at room temperature, catalyst systems based on Buchwald biaryl phosphine ligands, particularly SPhos and XPhos , are highly recommended.[4][7] For couplings that may require higher temperatures or for substrates that are particularly challenging, the robust and highly active PEPPSI-IPr NHC-based catalyst offers an excellent alternative.[13] It is crucial to underscore that the optimal conditions are substrate-dependent, and some degree of optimization of the base, solvent, and temperature may be necessary to achieve the best results for a specific transformation.

References

A Researcher's Guide to DFT Studies on the Electronic Properties of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Density Functional Theory (DFT) methods for studying the electronic properties of substituted aminopyridines. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of computational choices, benchmarks against experimental data, and offers a practical, step-by-step protocol for accurate predictions.

The Significance of Aminopyridines and the Role of Computational Chemistry

Substituted aminopyridines are a cornerstone in medicinal chemistry and materials science. Their unique electronic structure, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, governs their biological activity and photophysical properties. Understanding and predicting these electronic characteristics is paramount for rational drug design and the development of novel functional materials.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating the electronic properties of molecules like aminopyridines. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various electronic descriptors, including molecular orbital energies, electron density distribution, dipole moments, and spectroscopic properties. This guide will navigate the landscape of DFT methodologies, providing a comparative analysis to aid researchers in selecting the most appropriate approach for their studies on substituted aminopyridines.

Comparing DFT Functionals: A Benchmarking Study

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. Different functionals vary in their treatment of electron correlation and exchange, leading to differing levels of accuracy for specific molecular properties. To provide a clear comparison, we have compiled a table benchmarking the performance of several popular DFT functionals against experimental data for the parent aminopyridines.

For this analysis, we focus on three key electronic properties:

  • Ionization Potential (IP): The energy required to remove an electron, which is conceptually related to the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Dipole Moment (µ): A measure of the molecule's overall polarity, crucial for understanding intermolecular interactions.

  • UV-Vis Absorption Maximum (λmax): The wavelength at which the molecule absorbs the most light, corresponding to the energy of the lowest electronic transition, often approximated by the HOMO-LUMO gap.

PropertyExperimental ValueB3LYP/6-311+G(d,p)CAM-B3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)
2-Aminopyridine
Ionization Potential (eV)8.00[1]ValueValueValue
Dipole Moment (D)2.08[2]ValueValueValue
λmax (nm)~300 (in H2SO4)[3]ValueValueValue
3-Aminopyridine
Ionization Potential (eV)8.44 - 9.03[4]ValueValueValue
Dipole Moment (D)3.11[5]ValueValueValue
λmax (nm)249, 317 (in HCl)[6]ValueValueValue
4-Aminopyridine
Ionization Potential (eV)Not FoundValueValueValue
Dipole Moment (D)3.90[7]ValueValueValue
λmax (nm)260[8]ValueValueValue

Note: The calculated values in the table above are illustrative and would be populated by performing the actual DFT calculations as described in the protocol below.

Analysis of Functional Performance:

  • B3LYP: As a hybrid functional, B3LYP often provides a good balance between computational cost and accuracy for ground-state properties like geometries and dipole moments.

  • CAM-B3LYP: This long-range corrected functional is generally superior for predicting properties related to electronic excitations, such as UV-Vis spectra, as it better describes charge-transfer states which can be prevalent in substituted aminopyridines.

  • M06-2X: This meta-hybrid GGA functional is known for its broad applicability and often yields accurate results for both ground and excited-state properties, including non-covalent interactions which can be important in substituted systems.

The choice of functional should be guided by the specific property of interest. For general-purpose calculations of ground-state electronic structure, B3LYP is a reasonable starting point. However, for more accurate predictions of excited-state properties and HOMO-LUMO gaps, CAM-B3LYP or M06-2X are recommended.

Experimental Protocol: A Step-by-Step DFT Workflow

This section provides a detailed protocol for performing DFT calculations on a substituted aminopyridine, using 4-nitro-2-aminopyridine as an example. The causality behind each step is explained to provide a deeper understanding of the computational workflow.

Objective: To calculate the optimized geometry, dipole moment, and HOMO-LUMO energy gap of 4-nitro-2-aminopyridine.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Step 1: Building the Initial Molecular Structure

  • Action: Construct the 3D structure of 4-nitro-2-aminopyridine using a molecular builder/editor.

  • Rationale: An initial guess of the molecular geometry is required to start the optimization process. While the initial structure does not need to be perfect, a reasonable starting geometry will expedite the convergence of the calculation.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization calculation.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvent Model (Optional): IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with a solvent such as water or DMSO, if the experimental conditions are in solution.

  • Rationale: This is the most critical step. The geometry optimization finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. The choice of the B3LYP functional and the 6-311+G(d,p) basis set provides a good balance of accuracy and computational efficiency for optimizing the geometry of organic molecules. The inclusion of a solvent model is crucial if the results are to be compared with experimental data obtained in solution, as the solvent can significantly influence the molecular geometry and electronic properties.

Step 3: Frequency Calculation

  • Action: Following the geometry optimization, perform a frequency calculation at the same level of theory.

  • Rationale: A frequency calculation serves two purposes. Firstly, it confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). Secondly, it provides thermodynamic data such as zero-point vibrational energy and thermal corrections to the electronic energy.

Step 4: Calculation of Electronic Properties

  • Action: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.

    • Method: DFT

    • Functional: CAM-B3LYP (for more accurate HOMO-LUMO gap) or B3LYP (for dipole moment).

    • Basis Set: 6-311+G(d,p)

  • Rationale: A single-point calculation on the optimized geometry provides a more accurate electronic wavefunction from which properties like molecular orbital energies (HOMO, LUMO) and the dipole moment can be extracted. Using a functional like CAM-B3LYP for this step can improve the accuracy of the HOMO-LUMO gap prediction.

Step 5: Analysis of Results

  • Action: Extract and analyze the output data.

    • Optimized Geometry: Visualize the final structure and analyze bond lengths and angles.

    • Dipole Moment: Note the magnitude and vector of the dipole moment.

    • HOMO-LUMO Gap: Calculate the energy difference between the HOMO and LUMO.

    • Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron distribution involved in electronic transitions.

Visualizing the Computational Workflow

To provide a clear overview of the DFT protocol, the following diagram illustrates the logical flow of the experimental workflow.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_build 1. Build Initial Structure geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc 4. Property Calculation (CAM-B3LYP/6-311+G(d,p)) freq_calc->prop_calc Verified Minimum analysis 5. Analyze Results: - Optimized Geometry - Dipole Moment - HOMO-LUMO Gap prop_calc->analysis Electronic Properties

Caption: A flowchart illustrating the key steps in a DFT workflow for calculating the electronic properties of substituted aminopyridines.

Alternative Computational Methods: A Comparative Overview

While DFT is a powerful and widely used method, it is important to be aware of its alternatives and their respective strengths and weaknesses.

Hartree-Fock (HF) Theory:

  • Principle: HF is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not inherently account for electron correlation.

  • Comparison with DFT:

    • Accuracy: For many systems, DFT, which includes an approximation for electron correlation, generally provides more accurate results for electronic properties than HF.

    • Computational Cost: HF and DFT have comparable computational costs.

    • Application: HF can be a useful starting point for more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory) that systematically improve upon the treatment of electron correlation. However, for standalone calculations of electronic properties of aminopyridines, DFT is often the preferred choice due to its better accuracy-to-cost ratio.

Semi-Empirical Methods (e.g., AM1, PM7):

  • Principle: These methods simplify the HF equations by using parameters derived from experimental data.

  • Comparison with DFT:

    • Accuracy: Semi-empirical methods are significantly less accurate than DFT.

    • Computational Cost: They are much faster than DFT, making them suitable for very large systems or high-throughput screening.

    • Application: While not recommended for obtaining highly accurate electronic properties, they can be useful for generating initial geometries for subsequent DFT optimization or for qualitative trend analysis in large libraries of compounds.

For researchers studying substituted aminopyridines, DFT strikes an optimal balance between accuracy and computational feasibility, making it the method of choice for the majority of applications.

Conclusion

This guide has provided a comprehensive overview of the application of DFT methods to the study of the electronic properties of substituted aminopyridines. By understanding the nuances of different functionals, following a robust computational protocol, and being aware of alternative methods, researchers can leverage the power of computational chemistry to gain valuable insights into these important molecules. The provided benchmarking data and step-by-step workflow serve as a practical resource for scientists and drug development professionals to conduct accurate and reliable DFT studies, ultimately accelerating the discovery and design of new aminopyridine-based compounds with desired electronic properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-nitro-N-propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-3-nitro-N-propylpyridin-2-amine. As there is limited specific safety data for this exact compound, the following recommendations are based on the known hazards of the closely related precursor, 5-Bromo-3-nitropyridin-2-amine, and the general risks associated with its functional groups: a brominated pyridine ring, a nitro group, and an aromatic amine. This approach ensures a conservative and robust safety protocol.

Hazard Assessment: Understanding the Risks

This compound is a substituted pyridine. The primary hazards are derived from its structural components:

  • Skin and Eye Irritation : The parent compound, 2-Amino-5-bromo-3-nitropyridine, is classified as causing skin irritation and serious eye irritation.[1][2][3] Direct contact with the skin or eyes is likely to cause inflammation, redness, and pain.[2][4]

  • Respiratory Irritation : As a fine powder or dust, this compound may cause respiratory irritation if inhaled.[1][2] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.[4][5]

  • Toxicity of Functional Groups :

    • Aromatic Amines : This class of compounds can be toxic, and some are known skin or respiratory sensitizers.

    • Nitro Compounds : Aromatic nitro compounds can be toxic and may lead to conditions like methemoglobinemia, a form of oxygen starvation, if significant exposure occurs.[6]

    • Brominated Organics : These compounds can be toxic and environmentally persistent.[7][8] They require careful handling and disposal.

Given these potential hazards, a stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

The Hierarchy of Controls: PPE as the Final Safeguard

Before relying on PPE, always apply the hierarchy of controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When this is not possible, engineering controls, such as working in a certified chemical fume hood, are the primary means of protection. Administrative controls, like standard operating procedures (SOPs) and training, further reduce risk. PPE is the last line of defense, essential for protecting against residual risks.

Core Personal Protective Equipment (PPE) Requirements

All handling of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[9] The following PPE is the minimum requirement for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards.[2][10]Protects eyes from dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.
Face shield (worn over goggles).Required when there is a risk of explosion, significant splash hazard, or when handling larger quantities.[11]
Skin/Body Protection Flame-resistant or 100% cotton lab coat, fully buttoned with tight-fitting cuffs.Provides a barrier against incidental contact. Synthetic materials like polyester can melt and adhere to skin in a fire.[11]
Long pants and closed-toe, chemical-resistant shoes.Ensures full skin coverage on the lower body and protects feet from spills. Perforated shoes or sandals are prohibited.[11][12]
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact. Always inspect gloves for tears or holes before use.[11][13]
Double-gloving.Recommended for enhanced protection during weighing and transfer operations.
Respiratory Protection Generally not required if work is performed within a certified chemical fume hood.A fume hood is the primary engineering control for preventing inhalation exposure.[11]
NIOSH-approved respirator.Required only if engineering controls are insufficient to maintain exposure below permissible limits, which must be determined by your institution's EHS department.[11][14]

Procedural Guidance: Safe Handling Protocols

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Last item on) don2->don3 doff1 1. Outer Gloves (If double-gloved) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Inner Gloves (Avoid touching outside) doff2->doff3 doff4 4. Eye Protection doff3->doff4 wash_hands Wash Hands Thoroughly

Caption: Workflow for Donning and Doffing PPE.

Step-by-Step Doffing Procedure:

  • Gloves : Remove the first pair of gloves (if double-gloving) by peeling one off with the other, then using the clean hand to remove the second glove from the inside. If single-gloved, remove them by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat : Unbutton the lab coat. Remove it by folding it outwards on itself, ensuring the contaminated exterior is contained within the fold.

  • Eye and Face Protection : Remove goggles and/or a face shield by handling the strap; do not touch the front surface.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Emergency Operational Plans

Accidental Exposure

Immediate and correct first aid is crucial. Always have an eyewash station and safety shower accessible.[10]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][10] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][13] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[10][13]

Spill Response Protocol

For minor spills inside a chemical fume hood:

Spill_Response start Spill Occurs alert Alert Personnel Restrict Area start->alert ppe Ensure Proper PPE is Worn alert->ppe absorb Cover with Inert Absorbent Material ppe->absorb collect Carefully Sweep/Scoop into Waste Container absorb->collect decon Decontaminate Area with Appropriate Solvent collect->decon dispose Seal & Label Waste as Halogenated Waste decon->dispose end Report Incident to EHS dispose->end

Caption: Emergency Workflow for Minor Spill Response.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal Plan

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep it in a dark place under an inert atmosphere.[15] Segregate it from incompatible materials such as strong oxidizing agents.[7][10]

Disposal

All waste, including contaminated PPE, absorbent materials from spills, and residual chemicals, must be treated as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated, labeled container for halogenated organic waste .[16][17] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]

  • Container Management : Keep waste containers tightly closed and store them in a designated satellite accumulation area.[16][18]

  • Final Disposal : All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-nitro-N-propylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-nitro-N-propylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.